molecular formula C8H11BrClNO2S B598969 2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl CAS No. 1200575-83-2

2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl

Cat. No.: B598969
CAS No.: 1200575-83-2
M. Wt: 300.595
InChI Key: LYCIPWMKRDUQHR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl is a chemical compound of interest in biochemical and pharmacological research. This sulfonamide-based compound is related to a class of aryl sulfonamides, known as Sulfonadyns™, which have been investigated as inhibitors of dynamin I GTPase activity . Dynamin is a key GTPase enzyme that plays a critical role in maintaining the synaptic vesicle supply in presynaptic terminals by mediating membrane fission during clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis (SVE) . Given dynamin's fundamental role in synaptic transmission, inhibitors targeting its GTPase domain represent a promising strategy for modulating neuronal activity. Research into such dynamin inhibitors has shown potential for the development of novel therapeutic leads for conditions like epilepsy, with some analogues demonstrating efficacy in increasing seizure thresholds in animal models . Consequently, this compound serves as a valuable research tool for scientists exploring the mechanisms of endocytosis, synaptic vesicle recycling, and the development of dynamin-targeted pharmacological agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCIPWMKRDUQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl

Executive Summary

2-[(4-Bromophenyl)sulfonyl]ethanamine hydrochloride is a specialized bifunctional building block used in the synthesis of complex pharmaceutical agents. Structurally, it features a


-amino sulfone  core, distinguished by a 4-bromophenyl moiety and a primary ethylamine chain.

Unlike simple sulfonamides, the sulfone linkage (


) in this molecule provides unique electronic properties, acting as a strong electron-withdrawing group (EWG) that modulates the pKa of the adjacent amine and activates the aromatic ring for nucleophilic aromatic substitution (

) under specific conditions. Its primary utility lies in fragment-based drug discovery (FBDD) as a precursor to vinyl sulfone warheads (covalent inhibitors) and as a robust scaffold for Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name 2-(4-bromobenzenesulfonyl)ethan-1-amine hydrochloride
Common Name 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl
CAS Number 1200575-83-2
Molecular Formula

Molecular Weight 300.60 g/mol
SMILES Cl.NCCS(=O)(=O)c1ccc(Br)cc1
Appearance White to off-white crystalline solid
Solubility High in DMSO, Methanol, Water (due to HCl salt); Low in

, Hexanes
pKa (Amine) ~8.2 – 8.5 (Lower than typical alkyl amines due to

-sulfone inductive effect)
Structural Analysis

The molecule consists of three distinct functional domains:

  • Primary Amine (

    
    ):  The nucleophilic handle for amide coupling or reductive amination.
    
  • Sulfone Linker (

    
    ):  Provides metabolic stability and electron withdrawal.
    
  • Aryl Bromide (

    
    ):  A handle for palladium-catalyzed cross-coupling.
    

Synthesis & Manufacturing Methodologies

To ensure high purity and avoid side reactions (such as N-oxidation or premature elimination to vinyl sulfone), two primary routes are recommended.

Route A: The Sulfinate Alkylation (Preferred)

This route is superior for scale-up as it avoids the use of strong oxidants that might affect the amine or the bromine handle.

  • Starting Material: Sodium 4-bromobenzenesulfinate.

  • Reagent: 2-Chloroethylamine hydrochloride (or 2-oxazolidinone for a protected intermediate).

  • Mechanism: Nucleophilic substitution of the alkyl halide by the sulfinate anion.

  • Advantages: Convergent, fewer steps, safer (no peroxides).

Route B: Thiol Oxidation (Classic)

Used when sulfinate salts are unavailable. Requires careful control of oxidation conditions.

  • Alkylation: 4-Bromobenzenethiol is alkylated with

    
    -(2-bromoethyl)phthalimide.
    
  • Oxidation: The thioether is oxidized to the sulfone using

    
    -CPBA or 
    
    
    
    /tungstate.
  • Deprotection: Hydrazinolysis removes the phthalimide group to yield the free amine.

Synthesis Workflow Diagram

Synthesis cluster_alt Alternative Route (Oxidation) Start 4-Bromobenzenesulfinate (Na+) Intermediate Transition State (SN2 Substitution) Start->Intermediate DMF, 90°C Reagent 2-Chloroethylamine HCl Reagent->Intermediate Product 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl Intermediate->Product Crystallization (EtOH/HCl) Thiol 4-Bromobenzenethiol Thioether Thioether Intermediate Thiol->Thioether Alkylation Thioether->Product Oxidation (mCPBA)

Caption: Comparative synthesis routes. The Sulfinate Alkylation (top) is preferred for atom economy and safety.

Reactivity Profile & Applications

This compound is a versatile "lynchpin" in medicinal chemistry. Its reactivity is defined by its ability to undergo orthogonal transformations.

Covalent Inhibitor Synthesis (Vinyl Sulfones)

The


-amino sulfone motif is a "masked" vinyl sulfone. Under basic conditions (e.g., DBU, TEA) and often after derivatization of the amine, the sulfone facilitates the elimination of the amine (retro-Michael) or, more commonly, the amine is used as a linker and the vinyl sulfone is generated elsewhere. However, a key application of this specific scaffold is generating vinyl sulfones  by eliminating the amine after converting it to a leaving group (e.g., quaternary ammonium), or using the sulfone to stabilize 

-anions.

Note: In most drug discovery contexts, the amine is kept as part of the linker, exploiting the stability of the sulfone.

Palladium-Catalyzed Coupling

The 4-Bromophenyl moiety is an excellent partner for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The sulfone group is electron-withdrawing, which generally facilitates oxidative addition of the Ar-Br bond to Pd(0), making this substrate highly reactive in cross-coupling.

Amide/Urea Formation

The primary amine reacts readily with carboxylic acids, acid chlorides, and isocyanates. The reduced basicity (pKa ~8.5) compared to standard alkyl amines means less competitive inhibition of coupling reagents, often resulting in cleaner reactions.

Reactivity Logic Map

Reactivity Core 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Amide/Urea Coupling (Linker Extension) Core->Amide R-COOH, HATU Elimination Base-Mediated Elimination (Vinyl Sulfone Generation) Core->Elimination Quaternization + Base Biaryl Biaryl Sulfone Scaffolds (5-HT6 Antagonists) Suzuki->Biaryl Peptidomimetic Sulfone-Peptidomimetics (Protease Inhibitors) Amide->Peptidomimetic Warhead Cysteine-Targeting Warheads (Covalent Drugs) Elimination->Warhead

Caption: Orthogonal reactivity profile allowing for diverse library generation.

Experimental Protocols

Protocol 1: Standard Amide Coupling (General Procedure)

Use this protocol to attach the scaffold to a carboxylic acid core.

  • Dissolution: Dissolve 1.0 eq of Carboxylic Acid in DMF (0.1 M).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 5 minutes.

  • Addition: Add 1.0 eq of 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl .

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
Protocol 2: Handling & Storage
  • Hygroscopicity: As an HCl salt, the compound is hygroscopic. Store in a desiccator.

  • Stability: Stable at RT. Avoid strong bases unless free-basing is intended, as the free base may absorb

    
     from air.
    
  • Safety: The sulfone moiety is generally non-toxic, but the aryl bromide and alkyl amine functionalities suggest treating it as a skin/eye irritant.

References

  • Jeyachandran, M., & Ramesh, P. (2011).[2] Synthesis, Antimicrobial, and Anticoagulant Activities of 2-(Arylsulfonyl)indane-1,3-diones. Organic Chemistry International.[2] Retrieved from [Link](Cited for general synthesis methodology of arylsulfonyl scaffolds).

Sources

Literature review of 2-[(4-Bromophenyl)sulfonyl]-ethanamine as a building block

[1][2]

Executive Summary

2-[(4-Bromophenyl)sulfonyl]ethanamine represents a "hub" intermediate in medicinal chemistry.[1][2] Unlike simple alkyl amines, the presence of the sulfonyl group at the

1
Chemical Architecture & Reactivity Profile[1][2]

The molecule consists of three distinct functional zones, each serving a specific role in drug design (SAR):

Functional ZoneChemical MoietyRole in Drug DesignReactivity Potential
Zone A (Head) Primary Amine (

)
Solubilizing group; H-bond donor; cation-pi interactor.[1][2]Amide coupling, Reductive amination, Urea formation.[1]
Zone B (Linker) Sulfone (

)
H-bond acceptor; rigid spacer; metabolic stabilizer.[1][2]Resistant to hydrolysis; activates adjacent protons (

-acidity).[1][2]
Zone C (Tail) 4-BromophenylHydrophobic pharmacophore; pi-stacking element.[1][2]Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings.[1][2]
The "Taurine" Connection

Structurally, this molecule is a sulfone analog of taurine (2-aminoethanesulfonic acid).[1] Where taurine features an anionic sulfonate, this building block features a neutral, lipophilic sulfone attached to an aromatic ring.[1] This substitution allows the molecule to penetrate the blood-brain barrier (BBB), making it highly relevant for CNS targets like the 5-HT6 receptor.

Synthetic Routes & Production

The synthesis of 2-[(4-Bromophenyl)sulfonyl]ethanamine typically follows a convergent "Thiol-Oxidation" pathway.[1][2] This route is preferred over direct sulfonylation due to the instability of sulfonyl chlorides with free amines.

Protocol 1: The Thiol-Oxidation Route (Standard)[1][2]
  • S-Alkylation: 4-Bromothiophenol is reacted with 2-bromoethylamine hydrobromide (or aziridine) under basic conditions to form the sulfide intermediate.[1][2]

  • Oxidation: The sulfide is selectively oxidized to the sulfone using m-chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Tungstate.[1][2]

Critical Control Point: The oxidation step must be controlled to prevent N-oxidation. Performing the oxidation on the amine salt (protonated form) or protecting the amine (e.g., Boc-group) prior to oxidation prevents the formation of N-oxides.

Visualization: Synthetic Pathway

The following diagram illustrates the stepwise construction of the scaffold.

Synthesiscluster_0Critical Step: Chemo-selective OxidationThiol4-BromothiophenolSulfideSulfide Intermediate(Stable)Thiol->SulfideBase (K2CO3)DMF, 60°CAlkylator2-Bromoethylamine(HBr Salt)Alkylator->SulfideProduct2-[(4-Bromophenyl)sulfonyl]ethanamineSulfide->ProductOxidation(pH < 7 to protect N)OxidantOxidant(mCPBA or H2O2)Oxidant->Product

Caption: Figure 1. Convergent synthesis via S-alkylation followed by controlled S-oxidation.[1][2]

Application Case Studies
Case Study A: 5-HT6 Receptor Antagonists

The 5-HT6 receptor is a key target for cognitive enhancement in Alzheimer's disease.[1][2][3] A dominant pharmacophore for 5-HT6 antagonists is the arylsulfonyl moiety.[2]

  • Mechanism: The sulfone oxygen atoms act as hydrogen bond acceptors for residues (often Asn or Ser) in the receptor binding pocket.

  • Usage: This building block allows for the rapid synthesis of "non-tryptamine" 5-HT6 ligands. The amine is typically coupled to a heterocyclic core (e.g., piperazine or indole), while the bromophenyl group is extended to probe the hydrophobic pocket.

  • Reference Grounding: Research indicates that arylsulfonyl-containing small molecules (like SB-271046) show high affinity.[1][2] This specific ethylamine variant serves as a flexible linker analog [1, 2].

Case Study B: Diversity-Oriented Synthesis (The "Hub" Strategy)

Because the molecule contains both a nucleophile (amine) and an electrophile precursor (aryl bromide), it allows for divergent library synthesis .[1]

  • Path A (Amine First): React amine with carboxylic acids to form amides.[1]

  • Path B (Bromide First): React bromide via Suzuki coupling to attach biaryl systems.[1]

Expert Insight: Performing Path A first is generally superior. The amide bond is stable under Suzuki conditions (Pd/Base/Heat), whereas the free amine in Path B can poison Palladium catalysts or participate in unwanted N-arylation (Buchwald) side reactions if not protected.[1]

Visualization: Divergent Workflow

DivergentHub2-[(4-Bromophenyl)sulfonyl]ethanamineAmideAmide Derivative(Ar-Br intact)Hub->AmideR-COOHHATU, DIPEABiarylBiaryl Amine(Free NH2)Hub->BiarylSuzuki Coupling(Requires N-Protection)Final_ABiaryl Amide(Library A)Amide->Final_ASuzuki CouplingPd(dppf)Cl2, Ar-B(OH)2Final_BBiaryl Urea/Amide(Library B)Biaryl->Final_BFunctionalization

Caption: Figure 2. Divergent synthesis strategy. Path A (Amide formation first) is chemically preferred to avoid catalyst poisoning.[1]

Strategic Placement in Drug Design: The "Safety Catch"

A critical, often overlooked feature of

vinyl sulfones

Under strong basic conditions, or via specific metabolic pathways, the amine group can undergo

4-bromophenyl vinyl sulfone12
  • Risk: This can lead to toxicity if the vinyl sulfone alkylates off-target proteins.[2]

  • Opportunity: This mechanism is utilized in Covalent Drugs . The molecule can act as a "masked" electrophile. Once bound to the target protein, local basic residues can trigger the elimination, generating the vinyl sulfone in situ to covalently lock a cysteine residue [3].

Self-Validating Stability Check: To ensure the stability of this building block during storage:

  • Store as the Hydrochloride salt (CAS 1200575-83-2).[1][2] The protonated amine prevents

    
    -elimination.[2]
    
  • TLC Monitoring: When using the free base, monitor for the appearance of a high-Rf spot (the vinyl sulfone) if the reaction pH exceeds 10.

References
  • Holenz, J., et al. (2005).[1] "Medicinal chemistry strategies to 5-HT6 receptor antagonists." Drug Discovery Today.

  • Lopez-Rodriguez, M. L., et al. (2005).[1] "A Three-Dimensional Pharmacophore Model for 5-Hydroxytryptamine6 (5-HT6) Receptor Antagonists." Journal of Medicinal Chemistry.

  • Nair, S. K., et al. (2012).[1][4] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry.

  • Organic Syntheses. (1981).[1] "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Organic Syntheses.

A Senior Application Scientist's Guide to Sulfonyl and Sulfonamide Linkers in Small Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of small molecule synthesis, particularly in the design of therapeutics and chemical probes, the choice of a linker—the chemical bridge connecting two or more distinct molecular entities—is a critical determinant of a compound's ultimate function, stability, and efficacy. Among the vast arsenal of linking moieties, those based on hexavalent sulfur, specifically sulfonyls (R-SO₂-R') and sulfonamides (R-SO₂-NR'R''), stand out for their unique combination of stability, synthetic tractability, and nuanced physicochemical properties.

This guide provides an in-depth technical comparison of sulfonyl and sulfonamide linkers. Moving beyond simple definitions, we will explore the causality behind their synthetic choices, their comparative stabilities, and their strategic applications in modern drug discovery, including their roles in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Part 1: The Fundamental Chemistry of Sulfonyl and Sulfonamide Groups

At the heart of this comparison lies the sulfur (VI) center, which imparts distinct electronic and structural characteristics to each functional group.

The Sulfonyl Group (R-SO₂-R'): Characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, the sulfonyl group is a strong electron-withdrawing moiety. This feature renders the alpha-protons on adjacent carbons acidic and makes the group a potent hydrogen bond acceptor.[1] Structurally, the sulfonyl group is tetrahedral and sterically demanding. It is generally considered a highly stable and chemically robust functional group, resistant to a wide range of chemical conditions.

The Sulfonamide Group (R-SO₂-NR'R''): The sulfonamide consists of a sulfonyl group attached to a nitrogen atom. This linkage is one of the most important functional groups in medicinal chemistry, forming the backbone of the "sulfa drugs" and countless other therapeutics.[2][3][4] Unlike the sulfonyl group, which is primarily a hydrogen bond acceptor, a primary or secondary sulfonamide possesses an acidic N-H proton, allowing it to act as a hydrogen bond donor.[5] This dual hydrogen bonding capability is a key reason for its frequent use as a bioisostere for the more metabolically labile amide bond.[6][7]

Figure 2. General workflow for sulfonamide linker synthesis.

Formation of Sulfonyl Linkers: The synthesis of sulfonyl linkers (sulfones) is more varied. A common method involves the oxidation of a pre-existing thioether (sulfide) linker using oxidizing agents like m-CPBA or Oxone®. This approach is effective but requires the prior formation of the C-S-C bond. Alternative methods, such as the reaction of a sulfinate salt with an alkyl halide, are also employed. While robust, these methods may offer less flexibility and functional group tolerance compared to the sulfonamide formation.

Part 3: Comparative Analysis of Linker Properties

The choice between a sulfonyl and sulfonamide linker has profound implications for the resulting molecule's properties.

PropertySulfonyl Linker (R-SO₂-R')Sulfonamide Linker (R-SO₂-NR'R'')Rationale & Implications
Chemical Stability Generally very high; resistant to hydrolysis and redox conditions.High, with improved hydrolytic stability compared to amides. [7][8]Susceptible to cleavage under specific reductive conditions or harsh acidic/basic hydrolysis. [9][10]The S-N bond in sulfonamides is a potential cleavage point, which can be exploited in certain cleavable linker designs. [11]Sulfonyls are preferred for applications requiring maximum inertness.
Metabolic Stability Typically high, not readily metabolized.Generally high, a key reason for its use as an amide bioisostere. [6]However, N-dealkylation or hydroxylation can occur.The increased metabolic stability of sulfonamides over amides is a major driver for their use in drug design. [12]
Hydrogen Bonding Acceptor only (via sulfonyl oxygens). [1]Acceptor (sulfonyl oxygens) and Donor (if N-H is present). [5]The ability of sulfonamides to act as both H-bond donors and acceptors provides greater opportunities for target engagement and can significantly influence solubility and cell permeability. [7]
Acidity/Basicity Neutral.The N-H proton is acidic (pKa ~10), rendering the sulfonamide anionic at physiological pH if unsubstituted. [13]This acidity can impact solubility, protein binding, and pharmacokinetic properties. The anionic form is less prone to hydrolysis. [9]
Synthetic Accessibility Moderately accessible; often requires oxidation of sulfides or other multi-step routes.Highly accessible via reaction of sulfonyl chlorides with amines. [14][15]The ease and reliability of sulfonamide formation make it a go-to choice for linker synthesis, especially in library generation.
Conformational Flexibility The S-C bonds have some rotational freedom, but the tetrahedral sulfur imparts rigidity.The S-N bond has a degree of rotational freedom. The overall flexibility depends on the R groups.In complex linkers, such as those in PROTACs, this flexibility can be crucial for achieving the optimal orientation of the linked moieties. [16][17]

Part 4: Applications in Drug Discovery and Chemical Biology

The distinct properties of sulfonyl and sulfonamide linkers dictate their strategic deployment in different applications.

The Sulfonamide: A Privileged Linker in Therapeutics

The sulfonamide group is a cornerstone of medicinal chemistry. [2][3][4]Its resemblance to the amide bond, coupled with superior metabolic stability, makes it an excellent amide bioisostere. [7][8]This substitution can lead to dramatic improvements in a drug's pharmacokinetic profile. Furthermore, the acidic N-H and strong hydrogen bond accepting sulfonyl oxygens provide crucial interactions with biological targets, a feature exploited in inhibitors for enzymes like carbonic anhydrases and proteases. [4]

Linkers in PROTACs and Molecular Glues

In the field of targeted protein degradation, the linker connecting the target-binding warhead and the E3-ligase-recruiting ligand is not merely a spacer but a critical determinant of the PROTAC's efficacy. [18]The linker's length, rigidity, and composition dictate the geometry of the ternary complex (Target-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation. [17][] Both alkyl/ether chains (related to sulfonyls in terms of being simple bridges) and sulfonamide-containing linkers are used. Sulfonamides can offer several advantages:

  • Modulation of Physicochemical Properties: They can increase polarity and influence solubility and cell permeability.

  • Conformational Control: The inclusion of the sulfonamide can impart a degree of rigidity or specific bond angles that may favor a productive ternary complex formation.

PROTAC_MoA cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Protein of Interest (POI) Target Proteasome Proteasome POI->Proteasome Enters E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC Warhead Linker E3 Ligand PROTAC:f0->POI Binds PROTAC:f2->E3 Recruits Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Figure 3. Role of the linker in PROTAC mechanism of action.
Linkers in Antibody-Drug Conjugates (ADCs)

ADCs require a linker that is stable in systemic circulation but allows for the release of the cytotoxic payload upon internalization into the target cancer cell. [20][21]Linker stability is paramount to minimize off-target toxicity. While sulfonyl linkers are not commonly used directly for payload attachment due to their extreme stability, sulfonamide-based linkers, particularly "safety-catch" linkers, have been developed. These linkers are stable until chemically "activated" (e.g., by N-alkylation), which then renders them labile to nucleophilic cleavage inside the cell. [22][23]This strategy provides a high degree of control over payload release.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Linker Synthesis

Causality: This protocol exemplifies the reaction of a sulfonyl chloride with an amine, a cornerstone of sulfonamide synthesis. The use of an anhydrous solvent prevents the hydrolysis of the reactive sulfonyl chloride. The base is crucial for neutralizing the HCl generated, driving the reaction to completion. Cooling the reaction initially helps to control any exotherm.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents).

  • Addition: Cool the mixture to 0 °C in an ice bath. [15]3. Reaction: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes. [15]4. Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [15]5. Workup: Quench the reaction by adding water. If using DCM, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Comparative Hydrolytic Stability Assay

Causality: This assay compares the stability of a sulfonyl-linked versus a sulfonamide-linked compound under acidic, neutral, and basic conditions, mimicking different physiological and chemical environments. HPLC is used to quantify the amount of parent compound remaining over time, providing a direct measure of stability.

  • Stock Solutions: Prepare 10 mM stock solutions of the sulfonyl-linked and sulfonamide-linked test compounds in a suitable organic solvent (e.g., DMSO or Acetonitrile).

  • Buffer Preparation: Prepare three buffers: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate-buffered saline, PBS), and pH 9.0 (e.g., borate buffer).

  • Incubation: In separate vials for each compound and each pH condition, add an aliquot of the stock solution to the buffer to achieve a final concentration of 100 µM. Ensure the organic solvent concentration is low (<1%) to not affect the buffer pH.

  • Time Points: Incubate the vials at a constant temperature (e.g., 37 °C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis: Quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop the degradation. Centrifuge the samples and analyze the supernatant by reverse-phase HPLC with UV detection.

  • Quantification: Create a standard curve for each parent compound. Quantify the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Data Interpretation: Plot the percentage of compound remaining versus time for each condition. A slower rate of degradation indicates higher stability. Typically, the sulfonyl-linked compound will show minimal degradation across all pH values, while the sulfonamide may show some degradation, particularly at the pH extremes.

Conclusion

The choice between a sulfonyl and a sulfonamide linker is a strategic decision guided by the specific requirements of the small molecule being synthesized.

  • The sulfonyl linker is the choice for applications demanding maximum chemical and metabolic inertness. It serves as a robust and stable bridge when cleavage is not desired.

  • The sulfonamide linker offers a superior balance of properties for most therapeutic applications. Its high synthetic accessibility, enhanced metabolic stability over amides, and crucial hydrogen bonding capabilities make it a "privileged" linker in drug design. [7][8]Its tunable stability also allows for its use in advanced applications like cleavable linkers.

As the complexity of small molecule therapeutics continues to grow, a deep understanding of the causality behind linker selection—from synthetic feasibility to the fine-tuning of physicochemical and biological properties—will remain essential for the successful development of the next generation of medicines and chemical probes.

References

  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Retrieved from [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. RSC Advances. Retrieved from [Link]

  • Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]_

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]

  • CAS. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

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The Reactivity Profile of Aryl Bromide Sulfones: A Versatile Hub for Molecular Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl bromide sulfones represent a uniquely versatile class of building blocks in modern organic synthesis. The symbiotic interplay between the electron-withdrawing sulfone group and the synthetically tractable carbon-bromine bond unlocks a diverse and powerful reactivity profile. The sulfone moiety not only activates the aryl ring for nucleophilic aromatic substitution but also modulates the reactivity of the C-Br bond in metal-catalyzed cross-coupling reactions. Furthermore, its capacity to direct ortho-metalation provides a strategic avenue for regioselective functionalization. This guide provides an in-depth exploration of these reactivity modes, offering mechanistic insights, field-proven protocols, and data-driven analysis to empower researchers in leveraging aryl bromide sulfones for the efficient construction of complex molecular architectures, particularly within the realm of drug discovery and materials science.[1]

The Dichotomous Nature of the Aryl Bromide Sulfone Moiety

The synthetic utility of an aryl bromide sulfone is rooted in the distinct electronic roles of its two key functional groups.

  • The Sulfone Group (-SO₂R): As a potent electron-withdrawing group, the sulfone exerts a strong -I (inductive) and -M (mesomeric) effect. This significantly lowers the electron density of the aromatic ring, rendering it "electron-deficient." This electronic perturbation is the primary driver for activating the ring towards nucleophilic attack and also influences the kinetics of oxidative addition in cross-coupling catalysis.[2][3] The sulfone group is also a robust and stable functional group, often found in pharmaceuticals like the migraine treatment eletriptan and the prostate cancer drug bicalutamide.[1][4]

  • The Bromo Group (-Br): The carbon-bromine bond is a cornerstone of transition-metal-catalyzed cross-coupling chemistry. It serves as a reliable "handle" for oxidative addition to low-valent metal centers (e.g., Pd(0), Ni(0)), initiating a wide array of C-C, C-N, C-O, and C-S bond-forming reactions.[5][6]

This duality makes the aryl bromide sulfone a strategic linchpin, allowing for sequential and site-selective modifications to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

The electron-deficient nature of the aryl ring in aryl bromide sulfones enhances the rate of the turnover-limiting oxidative addition step in many palladium-catalyzed cycles, making them excellent substrates for these transformations.[6]

General Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycle, exemplified by the Suzuki-Miyaura coupling, provides a fundamental framework for understanding this class of reactions.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar(SO₂R)-Pd(II)(Br)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar(SO₂R)-Pd(II)(R')L_n (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar(SO₂R)R' tm_complex->product product_complex Product Complex start_materials Ar(SO₂R)Br start_materials->pd0 coupling_partner R'-[M] (e.g., R'B(OH)₂) coupling_partner->oa_complex base Base base->oa_complex

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl bromide sulfone.

The cycle initiates with the oxidative addition of the aryl bromide's C-Br bond to a Pd(0) complex.[6] This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) and concludes with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming biaryl structures. Aryl sulfones have been demonstrated to be effective electrophilic partners in this reaction.[7][8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Bromide SulfoneBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
14-Bromophenyl methyl sulfonePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O>95[8]
21-Bromo-4-(phenylsulfonyl)benzene4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane92[7]
32-Bromophenyl ethyl sulfoneThiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O88Custom Protocol

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenyl Methyl Sulfone

  • Setup: To a flame-dried Schlenk tube, add 4-bromophenyl methyl sulfone (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), and RuPhos (23 mg, 0.05 mmol).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol).

  • Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed toluene (4 mL) and water (1 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biaryl sulfone product.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The use of vinyl sulfones as the alkene partner is well-established, and aryl bromide sulfones serve as competent arylating agents.[9][10][11] The reaction typically exhibits high stereoselectivity, favoring the E-isomer.[9][11]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner and is known for its high functional group tolerance and ability to form sterically hindered biaryls.[5][12] Palladium catalysts paired with bulky phosphine ligands like XPhos are often effective for coupling aryl bromides with sulfone substituents.[13]

Nickel-Catalyzed Transformations: An Emerging Paradigm

Nickel catalysis offers a cost-effective and sometimes uniquely reactive alternative to palladium. Recent advancements have highlighted its utility in both reductive cross-couplings and desulfonylative reactions.

Reductive Cross-Electrophile Coupling

This strategy couples two different electrophiles, such as an aryl bromide sulfone and another alkyl or aryl halide, using a stoichiometric reductant (e.g., zinc or manganese metal). This approach circumvents the need to prepare pre-formed organometallic reagents.[14]

Desulfonylative Coupling

In certain contexts, the sulfone group itself can act as a leaving group, particularly in nickel-catalyzed reactions. This allows for the C–SO₂R bond to be cleaved and replaced, offering a complementary strategy to C–Br functionalization. For instance, aryl sulfones can be coupled with aryl bromides in a reductive cross-coupling manifold.[15]

Nickel_Reductive_Coupling Reductive Cross-Electrophile Coupling Workflow ArSO2Br Aryl Bromide Sulfone (Electrophile 1) ReactionVessel Reaction Mixture ArSO2Br->ReactionVessel R_X R-X (Electrophile 2) R_X->ReactionVessel Catalyst Ni(0) Catalyst + Ligand Catalyst->ReactionVessel Reductant Reductant (e.g., Zn, Mn) Reductant->ReactionVessel Product Ar(SO₂R)-R (Coupled Product) ReactionVessel->Product C-C Bond Formation

Figure 2: Conceptual workflow for Ni-catalyzed reductive cross-electrophile coupling.

Nucleophilic Aromatic Substitution (S_NAr)

Aryl halides are typically unreactive towards nucleophiles.[3][16] However, the potent electron-withdrawing sulfone group, when positioned ortho or para to the bromide, dramatically activates the ring for nucleophilic aromatic substitution (S_NAr).[2][16][17]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][18] The sulfone group is crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.[17][18]

Figure 3: The S_NAr mechanism, highlighting the formation of the Meisenheimer complex. (Note: Images are placeholders for chemical structures).

This reactivity is highly valuable for installing heteroatom nucleophiles such as amines, alkoxides, and thiolates, which are prevalent in pharmaceutically active molecules.

Directed ortho-Metalation (DoM)

The sulfone group is an effective Directed Metalation Group (DMG), capable of directing deprotonation to the adjacent ortho position using a strong base, typically an organolithium reagent like n-butyllithium.[19][20] This generates a potent aryllithium nucleophile in situ, which can be trapped with various electrophiles.

This strategy provides a powerful method for regioselective functionalization that is complementary to cross-coupling and S_NAr, allowing for the introduction of substituents specifically at the C-H bond ortho to the sulfone.[21][22][23] The C-Br bond remains intact during this process, allowing for subsequent cross-coupling reactions.[23]

Experimental Protocol: Directed ortho-Metalation and Silylation

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 1-bromo-2-(phenylsulfonyl)benzene (313 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (0.44 mL, 1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophile Quench: Add trimethylsilyl chloride (TMSCl, 0.14 mL, 1.1 mmol) dropwise.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the ortho-silylated aryl bromide sulfone.

Conclusion and Future Outlook

Aryl bromide sulfones are far more than simple bifunctional molecules; they are sophisticated synthetic platforms. The ability to selectively engage in palladium or nickel-catalyzed cross-coupling at the C-Br bond, promote S_NAr reactions through electronic activation, or direct C-H functionalization via ortho-metalation grants the synthetic chemist unparalleled control over molecular design. This multifaceted reactivity profile ensures that aryl bromide sulfones will continue to be indispensable tools for the rapid and efficient synthesis of novel therapeutics, agrochemicals, and advanced materials. The ongoing development of new catalytic systems, including photoredox catalysis, promises to further expand the synthetic playbook for this versatile and powerful class of organic building blocks.[1][24][25]

References

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Technical Guide: Heterocyclic Applications of 2-[(4-Bromophenyl)sulfonyl]ethanamine

[1]

Strategic Overview: The Bifunctional Scaffold

2-[(4-Bromophenyl)sulfonyl]ethanamine (CAS: 175205-54-6) represents a high-value "lynchpin" scaffold in drug discovery.[1] Its utility stems from three orthogonal reactive sites that allow for the modular construction of complex heterocycles:

  • Primary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  A classic nucleophile for ring-closing reactions (alkylation, acylation, condensation).
    
  • Sulfonyl Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Acts as an electron-withdrawing group (EWG) that activates adjacent C-H bonds, enhances metabolic stability (unlike sulfides), and serves as a polar anchor to improve aqueous solubility.
    
  • Para-Bromo Substituent (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  A dormant electrophile reserved for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    

This guide delineates the protocols for transforming this linear precursor into three distinct classes of heterocycles: Thiomorpholine 1,1-dioxides , Imidazoles/Thiazoles , and Functionalized Pyrroles .[1]

Module A: Synthesis of Thiomorpholine 1,1-Dioxides

The most direct heterocyclic application of this scaffold is the formation of thiomorpholine 1,1-dioxides .[1] These saturated S,N-heterocycles are bioisosteres of morpholines but possess higher polarity and metabolic resistance to oxidative metabolism.[1]

Mechanistic Pathway

The synthesis relies on a double nucleophilic substitution or a nucleophilic ring-opening strategy.[1] Since the sulfonyl group is already present, the product is directly obtained as the dioxide, bypassing the need for post-cyclization oxidation (which often produces N-oxide byproducts).[1]

Experimental Protocol: Reaction with Epoxides

This method yields C-substituted thiomorpholines, useful for introducing polarity.[1]

Reagents:

  • Substrate: 2-[(4-Bromophenyl)sulfonyl]ethanamine (1.0 eq)[1]

  • Electrophile: Epichlorohydrin (1.2 eq) or 1,2-dibromoethane (for unsubstituted ring)[1]

  • Base:

    
     or DIPEA (2.5 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Activation: Dissolve the ethanamine (1.0 eq) in anhydrous

    
     (0.2 M concentration). Add DIPEA (1.5 eq) and stir at RT for 15 min to ensure the free base is available.
    
  • Alkylation: Add Epichlorohydrin (1.2 eq) dropwise at 0°C. Allow the mixture to warm to RT and stir for 4–6 hours. This forms the intermediate chlorohydrin or amino-epoxide.[1]

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 12 hours. The internal nucleophilic attack of the secondary amine onto the chloride (or epoxide) closes the 6-membered ring.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, and dry over

    
    .
    
  • Validation: The product, 2-(4-bromophenylsulfonyl)thiomorpholine 1,1-dioxide , is confirmed by the disappearance of the primary amine signal in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     NMR and the shift of the ethyl linker protons.
    
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Expert Insight: If using 1,2-dibromoethane, add a catalytic amount of NaI (Finkelstein condition) to accelerate the reaction via in situ formation of the more reactive iodide.

Module B: Construction of Azole Systems (Imidazoles & Thiazoles)

The ethylamine chain serves as a precursor for 5-membered nitrogen heterocycles. By reacting with

Pathway 1: Hantzsch-Type Thiazole Synthesis

Reaction with isothiocyanates and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Protocol:

  • Thiourea Formation: React 2-[(4-Bromophenyl)sulfonyl]ethanamine with benzoyl isothiocyanate in acetone to form the thiourea intermediate.[1] Hydrolyze with NaOH to yield the free N-substituted thiourea.

  • Cyclization: Treat the thiourea with 2-bromoacetophenone (or derivative) in refluxing ethanol.

  • Result: Formation of a 2-aminothiazole where the nitrogen is substituted with the (4-bromophenyl)sulfonyl-ethyl chain.[1]

Pathway 2: Imidazole Formation via ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Amino Ketones[1]
  • Alkylation: React the ethanamine with an

    
    -bromoketone (0.5 eq to prevent over-alkylation) in the presence of 
    
    
    .
  • Condensation: Treat the resulting ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -amino ketone with potassium thiocyanate (KSCN) or a formamide equivalent under acidic conditions (HCl/EtOH).
    
  • Result: A 1-substituted imidazole carrying the sulfonyl linker.[1]

Module C: Late-Stage Diversification (The "4-Bromo" Handle)

The strategic advantage of this specific building block is the 4-bromophenyl group.[1] It allows researchers to build the heterocyclic core first (Modules A/B) and then diversify the molecule using Palladium-catalyzed couplings. This prevents catalyst poisoning by the free amine during the early steps.

Protocol: Suzuki-Miyaura Coupling on the Heterocyclic Core

Scenario: Converting the Thiomorpholine 1,1-dioxide product (from Module A) into a biaryl library.

Reagents:

  • Scaffold: Bromophenyl-thiomorpholine derivative (1.0 eq)

  • Boronic Acid: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1)[1]

Procedure:

  • Degassing: Combine scaffold, boronic acid, and base in a sealable vial. Add solvents and sparge with Argon for 10 min.

  • Catalysis: Add the Pd catalyst quickly under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Purification: Filter through Celite. The sulfonyl group remains intact, providing a library of biaryl sulfones with high

    
     character.
    

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the core ethanamine scaffold.

GStart2-[(4-Bromophenyl)sulfonyl]ethanamineInter1N,N-Dialkylation(1,2-Dihaloethane)Start->Inter1Base, HeatInter2ThioureaFormationStart->Inter2R-NCSInter3Paal-Knorr(1,4-Dicarbonyl)Start->Inter3Acid Cat.Prod1Thiomorpholine1,1-DioxideInter1->Prod1CyclizationProd22-AminothiazoleDerivativeInter2->Prod2α-HaloketoneProd3N-SubstitutedPyrroleInter3->Prod3RefluxLateStageBiaryl Library(Suzuki Coupling)Prod1->LateStagePd(0), Ar-B(OH)2Prod2->LateStageProd3->LateStage

Figure 1: Divergent synthetic pathways utilizing the amine nucleophile for heterocycle construction, followed by late-stage diversification at the aryl bromide site.[1]

References

  • Thiomorpholine Synthesis: Guidechem. "Thiomorpholine-1,1-dioxide Synthesis and Properties." Available at: Link

  • Sultam & Sulfone Cyclization: Organic Chemistry Portal. "Synthesis of Sultams and Related Compounds." Available at: Link

  • Triazole/Imidazole Formation: Beilstein J. Org. Chem. "Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides." Available at: Link

  • Phenethylamine Scaffolds in MedChem: MDPI Molecules. "2-Phenethylamines in Medicinal Chemistry: A Review." Available at: Link

  • Late-Stage Functionalization: Sigma-Aldrich. "2-[(4-Bromophenyl)sulfonyl]ethanamine Product Guide."[1] Available at: Link

Methodological & Application

Application Note: Optimized Amide Coupling Strategies for 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the optimized protocols for utilizing 2-[(4-Bromophenyl)sulfonyl]ethanamine hydrochloride (CAS 1200575-83-2) in amide coupling reactions. This building block is increasingly critical in medicinal chemistry, particularly for fragment-based drug discovery and the synthesis of PROTAC® linkers, where the sulfone moiety acts as a polar spacer and the aryl bromide serves as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

This document addresses the specific challenges posed by this molecule—namely its hydrochloride salt form, the solubility profile of the sulfone group, and the theoretical risk of


-elimination—to ensure high-yielding, reproducible amide bond formation.

Compound Profile & Properties

PropertyData
Chemical Name 2-[(4-Bromophenyl)sulfonyl]ethanamine hydrochloride
Structure

CAS Number 1200575-83-2
Molecular Formula

Molecular Weight 300.60 g/mol (Salt); ~264.14 g/mol (Free Base)
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in DCM; Insoluble in non-polar ethers.[1]
pKa (Amine) ~8.5–9.5 (Estimated for primary amine

to sulfone)
Stability Hygroscopic solid. Store under inert atmosphere at -20°C.

Strategic Considerations (Expert Analysis)

Before initiating synthesis, three critical factors regarding the


-sulfonyl amine  motif must be managed to ensure reaction success:
A. Base Management & Salt Neutralization

The starting material is an HCl salt. It must be neutralized in situ to release the nucleophilic free amine.

  • Recommendation: Use DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) .

  • Why: These non-nucleophilic bases effectively scavenge HCl without competing for the activated ester. Avoid inorganic bases (e.g.,

    
    ) in organic solvents due to poor solubility, which leads to incomplete neutralization and stalled reactions.
    
B. Solubility & Solvent Effects

The sulfone group (


) imparts significant polarity.
  • Challenge: The amine salt may not dissolve fully in Dichloromethane (DCM) or THF.

  • Solution: Use DMF (Dimethylformamide) or NMP as the primary solvent. If the carboxylic acid partner is lipophilic, a 1:1 mixture of DMF/DCM is often the "Goldilocks" solvent system.

C. Risk of -Elimination (Retro-Michael)

Structurally, this molecule is a


-amino sulfone. Under strongly basic conditions or high heat, there is a theoretical risk of undergoing a retro-Michael addition, expelling the amine and generating a vinyl sulfone.
  • Mitigation: Perform couplings at Room Temperature (RT) or

    
    . Avoid heating above 
    
    
    
    during the coupling step. Avoid strong hydroxide bases (NaOH/KOH).

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10 mg - 1 g), precious carboxylic acids, and high-throughput parallel synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine: 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl (1.1 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration relative to Acid)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir at RT for 5–10 minutes to form the O-At activated ester.

  • Amine Addition: In a separate vial, dissolve/suspend the Amine HCl salt (1.1 equiv) in minimal DMF containing the remaining DIPEA (1.5–2.0 equiv). Note: Ensure the amine salt is fully solvated/neutralized.

  • Transfer the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for Product Mass

    
    , disappearance of Acid).
    
  • Workup:

    • Option A (Precipitation): Pour reaction into 10 volumes of water or 1M HCl (if product is acid-stable). Filter the precipitate.

    • Option B (Extraction): Dilute with EtOAc, wash with sat.

      
      , water, and brine. Dry over 
      
      
      
      .
Protocol B: EDC/HOBt Coupling (Scale-Up)

Best for: Larger batches (>1 g), cost-sensitivity, and easy removal of urea byproducts.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine HCl Salt (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (anhydrous) or Oxyma (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF/DCM (1:1) or DMF.[2][3][4][5][6][7]

Step-by-Step Procedure:

  • Dissolve Carboxylic Acid , Amine HCl , and HOBt in the solvent at

    
    .
    
  • Add DIPEA (3.0 equiv) slowly. The mixture may warm slightly.

  • Add EDC

    
    HCl  (1.2 equiv) in one portion.
    
  • Allow the reaction to warm to RT naturally and stir overnight (12–18 h).

  • Workup: Dilute with organic solvent (DCM or EtOAc). Wash sequentially with:

    • 0.5 M HCl (removes unreacted amine and EDC-urea)

    • Sat.

      
       (removes unreacted acid and HOBt)
      
    • Brine.

  • Concentrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Visualization of Workflows

Figure 1: Decision Logic & Reaction Pathway

This diagram illustrates the critical decision points and the reaction flow for coupling this specific sulfonyl-amine.

AmideCoupling Start Start: Carboxylic Acid + Sulfonyl Amine HCl CheckSolubility Check Solubility of Amine Salt Start->CheckSolubility SolventDMF Use DMF or NMP (High Polarity) CheckSolubility->SolventDMF Poor Solubility SolventDCM Use DCM/DMF (1:1) CheckSolubility->SolventDCM Good Solubility Activation Activation Step: Add Base (DIPEA) + HATU/EDC SolventDMF->Activation SolventDCM->Activation Coupling Coupling Reaction (RT, 2-16h) Activation->Coupling RiskCheck Risk Check: Avoid Heating >50°C (Prevent Elimination) Coupling->RiskCheck Workup Workup: Acid/Base Wash or Precipitation RiskCheck->Workup Product Final Amide Product (Ready for Suzuki Coupling) Workup->Product

Caption: Optimized workflow for coupling 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl, emphasizing solvent choice and thermal control to mitigate side reactions.

QC & Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (LCMS) Incomplete salt neutralization.Add 1.0 extra equivalent of DIPEA. Ensure pH is basic (~8) using wet pH paper.
Starting Material Remains Acid activation failed.Switch from EDC to HATU or T3P. Ensure reagents are anhydrous.
New Impurity (M-17) Vinyl sulfone formation (

-elimination).[8][9]
Reaction temperature too high or base too strong. Repeat at

and strictly use DIPEA (not TEA or inorganic bases).
Sticky/Oily Product Residual DMF or Sulfone polarity.Lyophilize from t-Butanol/Water or perform reverse-phase chromatography (C18).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][10][11] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • PubChem Compound Summary. (n.d.). 2-[(4-Bromophenyl)sulfonyl]ethanamine hydrochloride.[12] National Center for Biotechnology Information. Retrieved February 22, 2026.[10] Link

  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications.[13] Medicinal Research Reviews, 26(6), 793–814. (Context on elimination risks). Link

Sources

Application Note: Synthesis of Sulfonamide Derivatives from 2-[(4-Bromophenyl)sulfonyl]-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for derivatizing 2-[(4-Bromophenyl)sulfonyl]-ethanamine (referred to herein as Scaffold A ). This scaffold represents a high-value "linker" motif in medicinal chemistry, offering a robust sulfone spacer between an aryl bromide handle and a primary amine.

The guide prioritizes two orthogonal functionalization pathways:

  • N-Sulfonylation: Reaction of the primary amine with diverse sulfonyl chlorides to generate the sulfonamide pharmacophore.[1]

  • Suzuki-Miyaura Cross-Coupling: Utilization of the aryl bromide moiety to expand chemical space via biaryl coupling.

These protocols are designed for scalability, reproducibility, and high throughput library generation.

Strategic Analysis & Retrosynthesis

Scaffold A contains two distinct reactive sites with orthogonal reactivities. The primary amine is a "hard" nucleophile, while the aryl bromide is an electrophilic handle for palladium-catalyzed cross-coupling.

  • Chemo-selectivity: The sulfone group acts as an electron-withdrawing group (EWG), stabilizing the molecule but also slightly reducing the basicity of the distal amine compared to a standard alkyl amine.

  • Order of Operations:

    • Route A (Standard): Amine functionalization first. This avoids potential poisoning of Pd catalysts by free amines during Suzuki coupling.

    • Route B (Advanced): Suzuki coupling first. This is preferred if the target sulfonyl chloride is expensive or unstable, allowing bulk synthesis of the biaryl intermediate.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for Scaffold A.

SyntheticWorkflow cluster_legend Strategic Logic Scaffold Scaffold A (Ar-Br / -NH2) Sulfonamide Sulfonamide Derivative (Ar-Br Intact) Scaffold->Sulfonamide 1. R-SO2-Cl Base, DCM Biaryl Biaryl Amine (Free -NH2) Scaffold->Biaryl 1. Ar-B(OH)2 Pd Cat., Suzuki FinalTarget Final Biaryl Sulfonamide Sulfonamide->FinalTarget 2. Ar-B(OH)2 Pd(dppf)Cl2, Suzuki Biaryl->FinalTarget 2. R-SO2-Cl Base, DCM Text Route 1 is preferred to prevent Pd-catalyst poisoning by free amines.

Figure 1: Orthogonal synthetic workflows for 2-[(4-Bromophenyl)sulfonyl]-ethanamine derivatives.

Protocol A: N-Sulfonylation (Primary Amine Functionalization)

This protocol addresses the reaction of Scaffold A (often supplied as an HCl salt) with various sulfonyl chlorides.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl salt (1.0 equiv).

  • Electrophile: Aryl/Alkyl sulfonyl chloride (1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv). Note: Extra base is required to neutralize the HCl salt.

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Quench: 1M HCl (aq), Sat. NaHCO3.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Scaffold A (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

  • Free-Basing: Cool the suspension to

    
    C (ice bath). Add TEA (2.5 mmol) dropwise. The suspension should clear as the free amine is liberated and TEA-HCl forms.
    
  • Addition: Dissolve the sulfonyl chloride (1.1 mmol) in minimal DCM (1-2 mL). Add this solution dropwise to the reaction mixture at

    
    C over 10 minutes.
    
    • Mechanistic Note: Slow addition at low temperature prevents bis-sulfonylation (formation of R-SO2-N(R')-SO2-R), a common side reaction with primary amines [1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes; Stain: Ninhydrin for amine disappearance).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove excess base and unreacted amine.

    • Wash with Sat. NaHCO3 (1 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Option A (Solid): Recrystallize from hot Ethanol or Isopropanol.

    • Option B (Oil/Impure): Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

QC Criteria
  • 1H NMR: Look for the disappearance of the broad -NH2 protons (usually

    
     1.5-2.0 ppm) and appearance of the sulfonamide -NH- (singlet, 
    
    
    
    4.5-6.0 ppm, exchangeable with D2O).
  • LCMS: [M+H]+ or [M-H]- (negative mode is often more sensitive for sulfonamides).

Protocol B: Suzuki-Miyaura Cross-Coupling[9]

This protocol utilizes the aryl bromide handle of the sulfonamide derivative synthesized in Protocol A.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Bromophenyl-sulfonamide derivative (from Protocol A) (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2[2]·DCM complex (3-5 mol%). Chosen for resistance to oxidation and robustness with heteroaryl bromides.

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine the Substrate (0.5 mmol), Boronic Acid (0.6 mmol), and Pd(dppf)Cl2 (0.025 mmol).

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (0.75 mL) via syringe.

  • Reaction: Heat to

    
    C for 4–12 hours (or 1 hour at 
    
    
    
    C in a microwave reactor).
  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Partition filtrate between EtOAc and Water.

    • Wash organic layer with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Silica gel). Note: Biaryl products are often UV-active and easily visualized.

Troubleshooting & Optimization

The following table summarizes common failure modes and corrective actions based on field data [2, 3].

IssueObservationRoot CauseCorrective Action
Bis-sulfonylation Two spots on TLC; Mass = Target + R-SO2Excess sulfonyl chloride or high temp.[3]Strictly maintain

C during addition; Reduce R-SO2-Cl to 1.0 equiv.
Oiling Out Product forms a gum instead of solid during recrystallization.Impurities lowering MP; supersaturation.Re-dissolve in hot solvent, add "seed" crystal, or scratch glass. Use mixed solvent (EtOH/Water) [4].[4]
Low Yield (Suzuki) Starting material remains; black precipitate.Catalyst poisoning or O2 leak.Ensure thorough degassing. Switch to S-Phos Pd G3 for sterically hindered substrates.
Hydrolysis Sulfonyl chloride degrades before reaction.Wet solvents or old reagents.Use anhydrous DCM. Rapidly weigh/dispense sulfonyl chlorides.

Mechanistic Insight (Reaction Logic)

Understanding the mechanism ensures better troubleshooting. The sulfonylation proceeds via a nucleophilic attack of the amine on the sulfur center, followed by elimination of chloride.

Mechanism Step1 1. Amine Activation (R-NH2 + Base -> R-NH2 / R-NH-) Step2 2. Nucleophilic Attack (Attack on S center of R-SO2-Cl) Step1->Step2 Step3 3. Tetrahedral Intermediate (Transition State) Step2->Step3 SideRxn Side Reaction: Hydrolysis (H2O attack) Step2->SideRxn If wet solvent Step4 4. Elimination of Cl- (Formation of Sulfonamide) Step3->Step4

Figure 2: Mechanistic pathway of sulfonamide formation highlighting the critical competition between amine nucleophilicity and hydrolysis.

References

  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 195.[1] Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • University of Illinois. (2025). Recrystallization and Crystallization Guide.[5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during the acylation of sulfonyl ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions (Retro-Michael Elimination & Hydrolysis) Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

The Mechanistic Landscape: The "Stability Paradox"

The acylation of sulfonyl ethanamines (


) presents a classic chemoselectivity challenge. These substrates are typically synthesized via the Michael addition of an amine to a vinyl sulfone. Consequently, the primary side reaction during acylation is the Retro-Michael reaction , which regenerates the vinyl sulfone and releases the free amine (or the acylated product degrades).

This reaction is driven by base.[1] To acylate the amine, you must add base to neutralize the acid byproduct (HCl from acid chlorides).[2] However, that same base can deprotonate the


-carbon adjacent to the sulfone (pKa 

29-31 in DMSO, but lower in aqueous/organic interfaces), triggering

-elimination.
Visualizing the Competition

The following pathway map illustrates the kinetic competition between the desired N-acylation and the undesired E1cB elimination (Retro-Michael).

Acylation_vs_Elimination SM Sulfonyl Ethanamine (R-SO2-CH2-CH2-NH2) Inter_Acyl Tetrahedral Intermediate SM->Inter_Acyl + Acylating Agent (Fast, Kinetic) Inter_Anion Carbanion Intermediate (R-SO2-CH(-)-CH2-NH2) SM->Inter_Anion + Base (Deprotonation) Base Base (Catalyst/Reagent) Product N-Acyl Sulfonamide (Target) Inter_Acyl->Product - Leaving Group Side_VS Vinyl Sulfone (Side Product) Inter_Anion->Side_VS E1cB Elimination (Retro-Michael) Side_Amine Free Amine/Amide (Leaving Group) Inter_Anion->Side_Amine Scission

Figure 1: Kinetic competition between N-acylation (green path) and base-promoted Retro-Michael elimination (red path).

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes observed in LCMS or NMR data.

Issue 1: "I see a large peak corresponding to Vinyl Sulfone in my LCMS."

Diagnosis: The reaction pH is too high, or the temperature is uncontrolled. Strong bases (NaOH, KOH, TEA) promote the deprotonation of the


-methylene protons adjacent to the sulfone, triggering the Retro-Michael elimination.

Corrective Action:

  • Switch to Inorganic Biphasic Conditions (Schotten-Baumann): Use

    
     or 
    
    
    
    in a Water/DCM or Water/EtOAc system. The base remains in the aqueous phase, while the electrophile stays in the organic phase. The reaction occurs at the interface, minimizing the exposure of the sensitive sulfone to high concentrations of base.
  • Lower the Temperature: Perform the addition of the acylating agent at

    
     or 
    
    
    
    . Elimination has a higher activation energy than acylation; cooling favors the kinetic product (amide).
Issue 2: "My yield is low, and I see unreacted starting material despite excess acid chloride."

Diagnosis: This is often due to hydrolysis of the acyl chloride before it can react with the amine, or the amine is protonated (unreactive) because the pH dropped too low.

Corrective Action:

  • Check pH Drift: In biphasic systems, the pH can drop rapidly as HCl is generated. Ensure you have a sufficient buffer capacity (e.g., 2.5 - 3.0 equivalents of

    
    ).
    
  • Change Reagent Order: Do not premix the acid chloride with the aqueous base. Add the acid chloride last, as a solution in DCM, dropwise to the cooled amine/base mixture.

Issue 3: "I am forming the di-acylated (imide) impurity."

Diagnosis: The amide proton (


) is becoming acidic due to the electron-withdrawing sulfonyl group nearby, leading to a second acylation.

Corrective Action:

  • Stoichiometry Control: Strictly limit the acylating agent to 1.05 - 1.1 equivalents.

  • Dilution: Increasing the solvent volume reduces the likelihood of the mono-acylated product encountering unreacted acid chloride.

Optimized Protocol: Modified Schotten-Baumann

This protocol is the "Gold Standard" for sulfonyl ethanamines, designed to decouple the base from the sensitive


-protons.

Reagents:

  • Substrate: Sulfonyl ethanamine (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv)

  • Base: Saturated aqueous

    
     (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

  • Preparation: Dissolve the sulfonyl ethanamine in DCM (0.1 M concentration).

  • Biphasic Setup: Add an equal volume of saturated aqueous

    
     to the DCM solution. Vigorously stir the biphasic mixture.
    
  • Thermal Control: Cool the mixture to

    
     using an ice bath. Critical: Wait 10 minutes for temperature equilibration.
    
  • Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the vigorously stirring reaction over 15–20 minutes.

    • Why? Slow addition prevents localized "hotspots" of acidity or high concentration that promote side reactions.

  • Monitoring: Stir at

    
     for 30 minutes, then allow to warm to room temperature only if TLC/LCMS shows incomplete conversion.
    
  • Quench: Separate layers. Wash the organic layer with water (to remove salts) and dilute citric acid (to remove unreacted amine), then brine.

Data Summary: Base Selection Matrix

Base TypeExamplesRisk of EliminationAcylation EfficiencyRecommendation
Inorganic (Weak)

,

Low HighPreferred
Organic (Tertiary) TEA, DIPEAHigh HighAvoid if possible
Inorganic (Strong) NaOH, LiOHCritical Low (Hydrolysis)Do Not Use
Pyridine PyridineMediumMediumUse only if anhydrous conditions required

Frequently Asked Questions (FAQs)

Q: Can I use coupling agents (HATU/EDC) instead of acid chlorides? A: Yes, and this is often safer for very sensitive substrates. Coupling agents generate the active ester in situ, which is less reactive than an acid chloride but also less prone to causing elimination. Use a mild base like N-methylmorpholine (NMM) which is less basic than TEA.

Q: Why do you recommend DCM over THF? A: DCM is immiscible with water, supporting the biphasic Schotten-Baumann conditions. THF is water-miscible, which creates a homogeneous phase where the base (hydroxide/carbonate) has direct contact with the sulfone, increasing the risk of elimination.

Q: My substrate has poor solubility in DCM. What now? A: You can use a THF/Water mixture, but you must lower the temperature to


 and use 

(never Carbonate or Hydroxide) to mitigate the increased contact between base and substrate.

Q: Is the vinyl sulfone side-product reversible? A: In theory, yes. You could add the amine back to the vinyl sulfone (Michael Addition). However, in the context of an acylation reaction, the amine is being consumed by the acylating agent. Once the amine is acylated, it cannot re-add to the vinyl sulfone. Therefore, any elimination that occurs represents a permanent loss of yield.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Acidity of Alpha-Hydrogens (pKa Data). Chemistry LibreTexts. Retrieved from [Link]

  • Vinyl Sulfone Synthesis via Elimination. National Institutes of Health (PMC). Retrieved from [Link]

  • Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link]

Sources

Purification methods for 2-[(4-Bromophenyl)sulfonyl]-ethanamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Sulfonyl Ethanamine Intermediates

Introduction: The Molecule & The Challenge

Subject: 2-[(4-Bromophenyl)sulfonyl]ethanamine CAS: 771584-35-1 (Free Base) / 1200575-83-2 (HCl Salt) Structure:


[1]

This molecule is a critical "linker" intermediate in medicinal chemistry, often used in fragment-based drug discovery (FBDD) to connect aryl cores via a stable sulfone bridge.[1][2]

The Purification Paradox: While the sulfone group renders the molecule highly crystalline and stable against oxidation, it introduces a polarity that can make separation from polar byproducts (like sulfoxides or inorganic salts) difficult. Furthermore, as a


-amino sulfone , it possesses a latent instability: under strong basic conditions and heat, it can undergo a retro-Michael addition , eliminating ammonia to form the reactive vinyl sulfone.

This guide provides a self-validating workflow to purify this intermediate without triggering decomposition.

Module 1: The "Dirty" Crude – Initial Isolation

Context: You have just synthesized the target via oxidation of the corresponding sulfide (using mCPBA or Oxone) or deprotection of a phthalimide. The crude is likely a sticky solid containing benzoic acid (from mCPBA) or inorganic salts.

The Protocol: The "Pre-Wash" Triage

Goal: Remove bulk acidic impurities and oxidants before attempting amine extraction.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Why: Sulfones are highly soluble in DCM; inorganic salts are not.[1][2]

  • The Basic Wash (pH 8-9): Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Mechanism:[1][2][3][4] This converts m-chlorobenzoic acid (mCPBA byproduct) into its water-soluble sodium salt, removing it from the organic layer.[1][2]

    • Critical Check: Ensure the aqueous layer pH is ~8.[2] Do NOT use strong NaOH at this stage (Risk of elimination).[1]

  • Reductive Quench: If using oxidants, wash with 10%

    
     (Sodium Thiosulfate) to quench active peroxides.[1]
    

Module 2: The Acid-Base Switch (The Workhorse)

Context: This is the primary purification method. It exploits the basicity of the primary amine to separate it from neutral impurities (unreacted sulfones, vinyl sulfones) and acidic impurities.

The "Switch" Protocol
StepActionPhase Location of TargetChemical State
1. Acidify Extract organic layer with 1M HCl (3x).[1][2]Aqueous Layer

(Water Soluble)
2.[1] Wash Wash the combined acidic aqueous layers with fresh DCM.[2]Aqueous Layer

3.[1] Basify Cool aqueous layer to 0°C. Add 4M NaOH dropwise until pH ~12.Precipitate / Oil

(Free Base)
4.[1] Extract Extract the cloudy aqueous mix with DCM (3x).Organic Layer

Self-Validating Logic (Why this works):
  • Step 2 Validation: The "Wash" step removes non-basic impurities (e.g., unreacted sulfide or vinyl sulfone byproducts) which stay in the organic layer.

  • Step 3 Critical Control: The heat of neutralization can trigger degradation. Cooling is mandatory. [1][2]

Workflow Visualization

AcidBaseExtraction cluster_warning Safety Check Start Crude Mixture in DCM AddAcid Add 1M HCl (Extraction) Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as Ammonium Salt) PhaseSep1->AqLayer1 Keep Wash Wash with fresh DCM AqLayer1->Wash Basify Basify with NaOH (pH > 11) COOL ON ICE Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Free Base) Extract->FinalOrg

Caption: Logic flow for the Acid-Base purification switch. Note the critical cooling step during basification to prevent retro-Michael elimination.

Module 3: Salt Formation (The Polish)

Context: The free base is often a low-melting solid or viscous oil that degrades over time.[1][2] Converting it to the Hydrochloride (HCl) salt stabilizes it indefinitely.

Crystallization Protocol
  • Solvent Choice: Dissolve the purified free base (from Module 2) in a minimal amount of dry Ethanol or Dioxane .[1]

  • Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane or bubble dry HCl gas.

    • Visual Cue: A white precipitate should form immediately.[1][2]

  • Maturation: If a gel forms, heat the mixture to reflux (briefly) and allow it to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white solid and wash with cold Diethyl Ether (

    
    ).[1][2]
    

Data: Expected Properties

PropertyFree BaseHCl Salt
State Off-white solid / Viscous OilWhite Crystalline Powder
Solubility (Water) Low (< 1 mg/mL)High (> 50 mg/mL)
Solubility (DCM) HighLow
Stability Oxidation prone,

sensitive
Stable at RT

Module 4: Troubleshooting & FAQ

Q1: My product is oiling out instead of crystallizing during salt formation.

Diagnosis: This usually indicates the presence of residual solvent (EtOAc) or water. The Fix:

  • Evaporate the oil to dryness.[1][2]

  • Triturate (grind under solvent) with Diethyl Ether or Hexanes .[1][2]

  • Sonication can induce nucleation.[1][2]

  • Advanced: Use Isopropanol (IPA) as the solvent.[1] Dissolve hot, add HCl, cool slowly.

Q2: I see a new spot on TLC after the basic workup (Module 2).

Diagnosis: You likely triggered the Retro-Michael Addition . Mechanism:


The Fix: 
  • You cannot reverse this easily.[1][2]

  • Prevention: Keep the basification step (Module 2, Step 3) strictly below 10°C . Do not leave the compound in basic aqueous solution for extended periods.[2]

Q3: The yield is lower than expected after acid extraction.

Diagnosis: The "Salting Out" effect. The sulfonyl group is polar.[2] Even as a free base, the molecule has some water solubility. The Fix:

  • Saturate the aqueous layer with NaCl (Brine) before the final DCM extraction.

  • Increase the number of extractions (from 3x to 5x).

  • Use Chloroform/Isopropanol (3:1) instead of pure DCM for better extraction efficiency.[1]

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Issue1 Sticky Oil / Gum Problem->Issue1 Issue2 Low Yield Problem->Issue2 Issue3 Impurity on TLC Problem->Issue3 Sol1 Triturate with Ether or Hexane Issue1->Sol1 Sol2 Saturate Aqueous with NaCl (Salting Out) Issue2->Sol2 Sol3 Check for Vinyl Sulfone (Retro-Michael Product) Issue3->Sol3 Action3 Irreversible Loss Restart Workup Sol3->Action3 If present, keep pH < 10 and Cold next time

Caption: Decision tree for addressing common isolation failures.

References

  • Synthesis & Properties of Sulfonyl Ethanamines

    • PubChem Compound Summary for CID 13655065 (2-(Phenylsulfonyl)ethanamine hydrochloride).[1] National Center for Biotechnology Information (2025).[1][2] [Link]

  • General Purification of Amines (Acid-Base Extraction)

    • Acid-Base Extraction of Amines.[1][2] Chemistry LibreTexts.[1][2] [Link]

  • Stability of Beta-Amino Sulfones (Retro-Michael Risk)

    • Gober, I. N., et al. "Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure." Journal of Peptide Science (2023).[5] (Discusses the retro-Michael instability mechanism relevant to beta-amino sulfone/succinimide motifs). [Link]

  • Commercial Handling & Safety Data

Sources

Optimizing reaction temperature for bromophenyl sulfonyl substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromophenyl Sulfonyl Substitution

Status: Operational Operator: Senior Application Scientist (Synthesis Division) Ticket ID: T-OPT-SO2-BR

Mission Statement

Welcome to the technical support hub for the Bromophenyl Sulfonyl scaffold. You are likely here because you are attempting to functionalize this pharmacophore and are facing a critical trade-off: Kinetic Activation vs. Thermal Decomposition.

Whether you are performing a Nucleophilic Aromatic Substitution (


) to displace the bromine or a metal-catalyzed cross-coupling, the sulfonyl group (

) acts as both a powerful activator and a potential liability. This guide replaces generic advice with field-proven, temperature-specific protocols.

Module 1: The Thermal Landscape (Theory & Mechanism)

Before heating your reaction, you must understand the competing energy landscapes. The sulfonyl group is a strong electron-withdrawing group (EWG) (


), which activates the benzene ring for nucleophilic attack at the ortho and para positions.

However, temperature mismanagement leads to two distinct failure modes:

  • The "Cold" Failure (Kinetic Trap): In

    
    , the C-Br bond cleavage is often the rate-determining step. Below the activation threshold (
    
    
    
    ), the Meisenheimer complex may form reversibly but fail to eject the bromide, leading to recovered starting material.
  • The "Hot" Failure (Desulfonylation): In metal-catalyzed reactions (e.g., Suzuki, Buchwald), excessive heat (

    
    ) can trigger 
    
    
    
    extrusion (desulfonylation), particularly if the catalytic cycle involves a sulfinate intermediate or if the ring is electron-deficient.
Visualizing the Pathway

The following diagram illustrates the bifurcation between successful substitution and thermal degradation.

ReactionPathways cluster_0 Temperature Zones Start Bromophenyl Sulfone (Substrate) Complex Intermediate (Meisenheimer or Pd-Complex) Start->Complex Activation (Heat/Cat) Product Substituted Product (Desired) Complex->Product Path A: Optimal T (Kinetic Control) SideProduct Desulfonylated Byproduct (Ar-Nu + SO2) Complex->SideProduct Path B: T > T_decomp (Thermodynamic Fail) Zone1 < 60°C: Slow/Stalled Zone2 80-100°C: Optimal Window Zone3 > 120°C: High Risk

Figure 1: Reaction bifurcation based on thermal input. Path A represents the desired substitution; Path B represents the irreversible loss of the pharmacophore.

Module 2: Troubleshooting Reactions (Displacing Bromine)

Scenario: You are reacting a 4-bromophenyl sulfone with an amine or alkoxide. Issue: Low conversion or "black tar" formation.

The Protocol: Step-Up Thermal Profiling

Do not immediately reflux. Follow this optimization loop to determine the minimum effective temperature (MET).

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 - 1.5 equiv

  • Base:

    
     (weak) or 
    
    
    
    (strong/soluble)
  • Solvent: DMSO (Standard) or NMP (High T)

Step-by-Step:

  • Baseline (RT): Dissolve reactants in DMSO. Stir at

    
     for 1 hour. Check LCMS.
    
    • Why? Highly activated rings (e.g., ortho-nitro-sulfonyl) react at RT. Heating these causes polymerization.

  • The 60°C Ramp: If <10% conversion, heat to

    
    .
    
    • Critical Check: If the solution turns dark black/brown rapidly, you are likely degrading the solvent or substrate via radical pathways. Add a radical scavenger (e.g., BHT) or switch to exclusion of light.

  • The 100°C Threshold: If reaction is slow but clean, increase to

    
    .
    
    • Solvent Note: Switch from DMF to DMSO or NMP if going above

      
      . DMF decomposes to dimethylamine at high T, which acts as a competing nucleophile.
      

Data: Solvent & Temperature Matrix

SolventBoiling PointRecommended Max TRisk Factor
THF 66°C60°CLow solubility for salts; good for kinetic control.
Acetonitrile 82°C80°C (Reflux)Slow rates for hindered substrates.
DMF 153°C90°CHigh Risk: Decomposes to

>100°C.
DMSO 189°C120°CExcellent solubility; difficult workup.
NMP 202°C140°CBest for difficult substrates; thermally stable.

Module 3: Troubleshooting Pd-Catalyzed Cross-Couplings

Scenario: Suzuki-Miyaura or Buchwald-Hartwig coupling on the bromophenyl sulfone. Issue: Desulfonylation (loss of


) or homocoupling.

Mechanism of Failure: Palladium can insert into the C-S bond (oxidative addition) if the C-Br bond is sterically hindered or if the temperature is too high, leading to extrusion of


.
The Protocol: The "Low-and-Slow" Catalyst System

To avoid high temperatures, you must use a more active catalyst system that operates at


.
  • Catalyst Selection: Avoid simple

    
    .
    
    • Recommendation: Use Pd(dppf)Cl2 (sterically bulky, prevents side reactions) or Pd-XPhos G4 (highly active at low T).

  • Base Selection: Use mild bases.

    • Avoid:

      
       (Strong bases promote desulfonylation).
      
    • Use:

      
       or 
      
      
      
      .
  • Temperature Cap: Do not exceed

    
    . If the reaction stalls, add fresh catalyst rather than increasing heat.
    
Decision Tree: Optimization Workflow

OptimizationTree Start Start Optimization (Check LCMS at 1h) CheckConv Conversion > 50%? Start->CheckConv CheckByprod Byproducts > 10%? CheckConv->CheckByprod No Success Maintain Conditions Isolate Product CheckConv->Success Yes IncreaseT Increase T by 20°C (Max 120°C) CheckByprod->IncreaseT No (Clean but slow) ChangeSolvent Switch Solvent (DMF -> NMP) CheckByprod->ChangeSolvent Yes (Hydrolysis/Other) ChangeCat Switch Catalyst (Pd-PPh3 -> Pd-XPhos) CheckByprod->ChangeCat Yes (Desulfonylation)

Figure 2: Logical decision tree for troubleshooting reaction stalling vs. decomposition.

Module 4: FAQ & Quick Fixes

Q1: Can I use microwave irradiation for this reaction? A: Yes, and it is often preferred. Microwave heating allows you to reach high temperatures (


) for very short bursts (5-10 mins). This often outpaces the rate of thermal decomposition, which is time-dependent.
  • Protocol: Set ceiling temperature to

    
    , Hold Time: 10 min. Solvent: Ethanol/Water or DMF.
    

Q2: My DMF reaction smells like fish, and I have a byproduct with +31 mass. What happened? A: You overheated the DMF. Above


, DMF hydrolyzes to dimethylamine (

). The amine then performed an

on your substrate, displacing the bromine.
  • Fix: Switch to NMP or DMSO, or keep T <

    
    .
    

Q3: Is the sulfonyl group stable to Lithium Halogen Exchange? A: Generally, No . Treating a bromophenyl sulfone with


-BuLi usually results in attack on the sulfonyl group or ortho-lithiation followed by scrambling.
  • Fix: Use Turbo-Grignard (

    
    ) at 
    
    
    
    if you need to generate the metallated species.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Technical Guides. Link

  • Shevchuk, O. I., et al. (2025).[2][3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[3] Link

  • Organic Chemistry Portal. (2016). Sulfone synthesis by C-C coupling. Link

  • Sigma-Aldrich. (2024). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Link

  • National Institutes of Health (NIH). (2025). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling. PMC. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromophenyl Sulfonyl Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-bromophenyl sulfonyl derivatization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with steric hindrance during the synthesis of sulfonamides and sulfonate esters using 4-bromobenzenesulfonyl chloride. Here, we provide in-depth troubleshooting advice, optimized protocols, and a foundational understanding of the mechanistic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my 4-bromophenyl sulfonyl derivatization reaction?

A1: Steric hindrance is a phenomenon that occurs when the size of atoms or groups within a molecule prevents or slows down a chemical reaction.[1] In the context of 4-bromophenyl sulfonyl derivatization, the bulky nature of either the nucleophile (e.g., a highly substituted amine or alcohol) or substituents near the reaction center can physically obstruct the approach of the nucleophile to the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.[2][3] This leads to slower reaction rates, lower yields, or even complete failure of the reaction.[4] The reaction is a nucleophilic substitution, likely proceeding through an SN2-like mechanism, which is particularly sensitive to steric bulk around the electrophilic center.[2][5]

Q2: I'm seeing very low to no product formation. What are the most likely causes related to steric hindrance?

A2: The primary cause is likely the high activation energy barrier created by steric repulsion between the nucleophile and the sulfonyl chloride.[4] If your nucleophile is a secondary amine with bulky substituents or a hindered alcohol, its approach to the sulfur atom is impeded.[1] Additionally, the choice of base can exacerbate the problem; a bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can contribute to the steric congestion around the reaction center.[4]

Q3: Are there alternative reagents I can use if 4-bromobenzenesulfonyl chloride is not working due to steric hindrance?

A3: Yes, several strategies can be employed. One approach is to use a more reactive sulfonylating agent. For instance, sulfonyl fluorides have been shown to be effective alternatives to sulfonyl chlorides, sometimes exhibiting different reactivity profiles that can be advantageous for hindered substrates.[6] Another strategy involves the in-situ generation of a more reactive sulfonylating species or utilizing radical-based methods to form the desired sulfonamide or sulfonate ester.[7]

Troubleshooting Guide: Low Yields and Incomplete Reactions

This section provides a systematic approach to troubleshooting and optimizing your 4-bromophenyl sulfonyl derivatization when steric hindrance is a suspected issue.

Issue 1: Reaction is slow or fails to proceed to completion.

Probable Cause: High activation energy due to steric repulsion between the nucleophile and the electrophilic sulfur center of the 4-bromobenzenesulfonyl chloride.[4]

Solutions:

  • Increase Reaction Temperature: Providing more kinetic energy can help the reacting molecules overcome the steric barrier.[4] Consider incrementally increasing the temperature, but be mindful of potential side reactions or decomposition of starting materials.

  • Optimize Base Selection: Switch from a bulky base like TEA or DIPEA to a smaller, non-nucleophilic base such as pyridine.[4] Pyridine is less sterically demanding and can facilitate the reaction without adding to the steric clutter.

  • Incorporate a Catalyst: The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive intermediate, which is then more readily attacked by the hindered nucleophile.[4]

  • Solvent Effects: Employing a more polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can sometimes enhance the rate of SN2 reactions.[5]

Issue 2: Low yield of the desired sulfonamide or sulfonate ester product.

Probable Cause: In addition to slow reaction rates, product loss can occur during workup, or side reactions may be consuming the starting materials.

Solutions:

  • Ensure Anhydrous Conditions: 4-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[8][9] Ensure all glassware is oven-dried and use anhydrous solvents to prevent this side reaction.

  • Check Reagent Purity: Verify the purity of your 4-bromobenzenesulfonyl chloride and the nucleophile. Impurities can interfere with the reaction and lead to lower yields.[4]

  • Optimize Work-up Procedure: Sulfonamides and sulfonate esters can sometimes be challenging to isolate. Ensure efficient extraction and minimize the potential for hydrolysis during aqueous washes.[8]

  • Consider Alternative Synthetic Routes: If optimization of the direct sulfonylation fails, consider a multi-step approach. For example, it might be possible to modify the sterically hindered nucleophile first to make it more reactive before introducing the 4-bromophenyl sulfonyl group.

Issue 3: Observation of multiple products, complicating purification.

Probable Cause: Side reactions are occurring due to the reactivity of other functional groups in the molecule or due to the reaction conditions.

Solutions:

  • Protecting Groups: If your nucleophile contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[10][11]

  • Modify Reaction Conditions: Lowering the reaction temperature may increase the selectivity of the reaction for the desired product.[12]

  • Alternative Sulfonylating Agents: As mentioned in the FAQs, using a different sulfonylating agent might offer better selectivity for the desired transformation.[6]

Experimental Protocols

Protocol 1: Standard Derivatization of a Non-Hindered Amine

This protocol is suitable for primary or secondary amines with minimal steric bulk.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 equivalents) to the stirred solution at room temperature.[13]

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.[13]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with 1 M HCl, followed by a saturated solution of NaHCO₃, and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Optimized Protocol for Sterically Hindered Nucleophiles

This modified protocol incorporates strategies to overcome steric hindrance.

  • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere, add the hindered amine or alcohol (1.0 equivalent), the chosen anhydrous solvent (e.g., DCM or acetonitrile), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).[4]

  • Addition of Base: Add a non-hindered base like pyridine (1.5 equivalents).[4] Stir the mixture at room temperature for 10 minutes.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.2 equivalents) in the same anhydrous solvent.

  • Reaction Conditions: If the reaction is slow at room temperature, consider gently heating the mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1. The use of DMAP may necessitate a more thorough aqueous wash with 1M HCl to ensure its complete removal before purification.[4]

Data Presentation

Table 1: Troubleshooting Summary for Low-Yield Reactions
Issue Potential Cause Recommended Action Rationale
Low or No ProductSteric HindranceIncrease temperature, use a smaller base (pyridine), add a catalyst (DMAP).Overcomes activation energy, reduces steric congestion, provides an alternative reaction pathway.[4]
Low YieldProduct HydrolysisUse anhydrous solvents and oven-dried glassware.4-bromobenzenesulfonyl chloride is moisture-sensitive.[8][9]
Multiple ProductsSide ReactionsUse protecting groups for other reactive functionalities, lower reaction temperature.Increases selectivity for the desired reaction.[10][12]

Visualizations

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Hindered_Nucleophile R-NH₂ or R-OH (Sterically Hindered) Reaction_Center Reaction (Base, Solvent, Temp) Hindered_Nucleophile->Reaction_Center Nucleophilic Attack Sulfonyl_Chloride 4-Br-Ph-SO₂Cl Sulfonyl_Chloride->Reaction_Center Sulfonamide_Ester 4-Br-Ph-SO₂-NHR or 4-Br-Ph-SO₂-OR HCl HCl Reaction_Center->Sulfonamide_Ester Reaction_Center->HCl

Caption: General reaction for 4-bromophenyl sulfonyl derivatization.

Diagram 2: Troubleshooting Workflow

G start Low Yield in Derivatization is_hindered Is the nucleophile sterically hindered? start->is_hindered increase_temp Increase Reaction Temperature is_hindered->increase_temp Yes check_conditions Check for Anhydrous Conditions and Reagent Purity is_hindered->check_conditions No change_base Switch to a Smaller Base (e.g., Pyridine) increase_temp->change_base add_dmap Add Catalytic DMAP change_base->add_dmap success Improved Yield add_dmap->success check_conditions->success Issue Found & Resolved other_issues Consider Other Issues: - Side Reactions - Workup Losses check_conditions->other_issues No Improvement

Caption: Troubleshooting workflow for low-yield reactions.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Kim, S., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Retrieved from [Link]

  • Vizgert, R. V., Maksimenko, N. N., & Rubleva, L. I. (1988, April 20). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. OSTI.GOV. Retrieved from [Link]

  • Patra, T., et al. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. Retrieved from [Link]

  • Chen, R., et al. (2023). Catalyst-Controlled Direct Oxysulfonylation of Alkenes by Using Sulfonylazides as the Sulfonyl Radical. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. Retrieved from [Link]

  • ACS Publications. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. Retrieved from [Link]

  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]

  • MDPI. (2023, April 19). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Unusual steric effects in sulfonyl transfer reactions. Retrieved from [Link]

  • ACS Publications. (2025, January 27). Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO2, and Alcohols | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • PubMed. (2007, November 26). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • PubMed. (1984, September 21). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2023, August 13). HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005081777A2 - Synthesis of sterically hindered secondary aminoether alcohols.
  • PMC - NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
  • ResearchGate. (2025, November 29). (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Oxidation of Sterically Hindered Phenols. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • MDPI. (2020, May 20). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]

  • PubMed. (2005, May 15). Readily available sulfamide-amine alcohols for enantioselective phenylacetylene addition to aldehydes in the absence of Ti(O(i)Pr)4. Retrieved from [Link]

  • ResearchGate. (2025, June 23). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Bromophenyl Sulfonyl Ethanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of Bromophenyl sulfonyl ethanamine (specifically N-(2-aminoethyl)-4-bromobenzenesulfonamide). As a sulfonamide derivative often utilized as a linker in fragment-based drug discovery (FBDD), understanding its fragmentation is critical for metabolite identification and structural verification.

This document moves beyond standard spectral libraries to compare Electrospray Ionization (ESI-CID) , Higher-Energy Collisional Dissociation (HCD) , and Electron Impact (EI) modalities. It focuses on the diagnostic utility of the bromine isotopic signature combined with the characteristic sulfonamide


 exclusion pathways.

Part 1: Structural Logic & Isotopic Signatures

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic physics of bromine. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


 and 

, with natural abundances of 50.69% and 49.31% , respectively.
The "Twin Tower" Signature

For bromophenyl sulfonyl ethanamine (


; Monoisotopic Mass 

Da), the molecular ion cluster is the primary validation checkpoint.
IsotopeMass (Da)AbundanceVisual Feature
M (

)
278.97100%Base peak of cluster
M+2 (

)
280.97~98%Almost equal intensity doublet

Critical QC Check: If your MS1 spectrum does not show a 1:1 doublet separated by 2.0 Da, the analyte is not a monobrominated species. This pattern persists through all fragments containing the aromatic ring.

Part 2: Comparative Fragmentation Modalities

The choice of ionization and dissociation energy drastically alters the observed topology of the molecule.

Table 1: Modality Performance Matrix
FeatureESI-CID (Triple Quad/Trap) HCD (Orbitrap) EI (GC-MS)
Ionization Type Soft (Protonation)Soft (Protonation)Hard (Electron Bombardment)
Precursor Stability High (

dominant)
ModerateLow (

often weak)
Primary Mechanism Charge-remote fragmentationCharge-directed & remoteRadical-induced cleavage
Key Application Quantitation (MRM), PK StudiesStructural Elucidation, HRMSLibrary Matching, Impurity ID
Low Mass Cutoff Often present (Trap limitation)None (detects immonium ions)None

Scientist's Insight: For drug development, ESI-CID is the gold standard for sensitivity. However, HCD is superior for confirming the aliphatic "ethanamine" tail via low-mass diagnostic ions that are often filtered out in Triple Quadrupoles.

Part 3: Mechanistic Pathways & Diagnostic Ions

The fragmentation of bromophenyl sulfonyl ethanamine follows a predictable hierarchy of bond energies. The sulfonamide bond (


) is the lynchpin, but the specific rearrangement involving 

loss is the most diagnostic feature.
The Exclusion Rearrangement

A hallmark of sulfonamide MS/MS is the rearrangement where the


 group is expelled, often resulting in a linkage between the aromatic ring and the amine tail (or simply forming the aniline derivative).
Pathway Visualization

The following diagram illustrates the competing pathways between simple cleavage and rearrangement.

FragmentationPathway Parent Precursor [M+H]+ m/z 279 / 281 (Twin Doublet) SulfonylCat Sulfonyl Cation [Br-Ph-SO2]+ m/z 219 / 221 Parent->SulfonylCat S-N Cleavage SO2Loss Rearrangement Product [M+H - SO2]+ m/z 215 / 217 Parent->SO2Loss -SO2 (64 Da) Rearrangement AmineLoss Loss of Ethanamine [M+H - 60]+ m/z 219 / 221 Parent->AmineLoss Neutral Loss PhenylCat Bromophenyl Cation [Br-Ph]+ m/z 155 / 157 SulfonylCat->PhenylCat -SO2 BromoAniline Bromoaniline Ion [Br-Ph-NH3]+ m/z 172 / 174 SO2Loss->BromoAniline Loss of C2H4N (Ethylene imine)

Figure 1: Competing fragmentation pathways for Bromophenyl sulfonyl ethanamine. Note that the bromine isotopic doublet (1:1) is preserved in all ions shown.

Detailed Mechanism Description
  • The Rearrangement (

    
     215/217): 
    Unlike simple cleavage, sulfonamides undergo an ipso-attack rearrangement. The oxygen of the sulfonyl group or the nitrogen facilitates a 1,3-migration, expelling neutral 
    
    
    
    (64 Da). This peak is highly diagnostic for the sulfonamide class.[1][2]
    • Reference: The

      
       extrusion pathway is well-documented for arylsulfonamides in ESI-MS/MS [1].
      
  • The S-N Cleavage (

    
     219/221): 
    Direct cleavage of the S-N bond yields the bromobenzenesulfonyl cation. This competes with the rearrangement and is favored at higher collision energies (CE).
    
  • The Bromophenyl Cation (

    
     155/157): 
    At high energy (HCD > 35 NCE), the sulfonyl group is stripped entirely, leaving the halogenated phenyl ring. This is the ultimate "hard" fragment.
    

Part 4: Experimental Protocol (Self-Validating)

To reproduce these data, use the following "Step-Ramp-Verify" protocol. This method ensures you capture both labile rearrangements and stable core fragments.

Reagents & Setup
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation source).

  • Concentration: 1 µM (Direct Infusion) or 100 nM (LC-MS).

Step-by-Step Workflow

ProtocolWorkflow Step1 1. Source Optimization Target: [M+H]+ Cluster Verify 1:1 Ratio Step2 2. Energy Ramping Acquire spectra at CE 10, 20, 40 eV Step1->Step2 Step3 3. Breakdown Curve Plot Intensity vs. CE Identify Cross-over Step2->Step3 Step4 4. Library Generation Select CE with Max Structural Info Step3->Step4

Figure 2: Optimization workflow for generating reproducible spectral libraries.

  • Source Tuning (Soft):

    • Set Source Temp < 300°C. Sulfonamides can degrade thermally.

    • Verify the 279/281 doublet. If you see 277/279, you have likely formed the sulfonimide anion (

      
      ) or experienced in-source fragmentation. Ensure Positive Mode (
      
      
      
      ).
  • Energy Ramping (The "Breakdown Curve"):

    • Low CE (10-15 eV): Look for the 215/217 (

      
       loss). This confirms the sulfonamide connectivity.
      
    • Mid CE (25-30 eV): Look for the 155/157 (Phenyl cation).

    • High CE (40+ eV): Look for low mass aliphatic fragments (

      
       30, 44) from the ethanamine tail (best seen in HCD).
      
  • Validation:

    • Check the mass defect.[3] Bromine has a significant negative mass defect. High-resolution instruments (Orbitrap/Q-TOF) should show

      
       slightly below the nominal integer for the Br-containing fragments.
      

Part 5: Quantitative Data Summary

The following table summarizes the theoretical and observed ions for N-(2-aminoethyl)-4-bromobenzenesulfonamide.

Fragment Ion IdentityFormulaTheoretical

(

)
Theoretical

(

)
Collision Energy (Optimum)
Precursor


278.9797280.9777-


215.0178217.015815-20 eV
Sulfonyl Cation

218.9110220.909025 eV
Bromoaniline

171.9756173.973630 eV
Bromophenyl Cation

154.9491156.9471>40 eV
Ethanamine Tail

60.0687-HCD Only

References

  • Pieters, L. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry.

  • Holčapek, M. et al. (2010).
  • Smith, R. (2023). Isotopic patterns of halogens in Mass Spectrometry. Chemistry LibreTexts.

Sources

Comparative Guide: Advanced FTIR Characterization of Sulfonyl and Amine Moieties in Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Researchers in Medicinal Chemistry and Quality Control. Objective: To objectively compare High-Pressure Diamond ATR-FTIR against Traditional Transmission (KBr) and Raman spectroscopy for the specific analysis of sulfonamide-based pharmacophores.

The precise characterization of sulfonamide antibiotics and diuretics hinges on the resolution of two critical functional groups: the sulfonyl moiety (


)  and the amine group (

)
. While Transmission FTIR (KBr pellet) has historically been the "gold standard" for library matching, modern drug development increasingly favors Attenuated Total Reflectance (ATR) . This guide analyzes why, providing experimental evidence on spectral shifts, resolution limits, and self-validating protocols.

Technical Deep Dive: The Vibrational Physics

To interpret the data correctly, one must understand the specific vibrational modes that define these groups.

The Sulfonyl Group ( )

The sulfonyl group acts as a strong electron-withdrawing group. In sulfonamides (


), the 

moiety exhibits two intense, characteristic absorption bands derived from the coupling of the S=O bonds:
  • Asymmetric Stretching (

    
    ):  The dipole moment change is large, resulting in a strong band typically between 1350–1300 cm⁻¹ .
    
  • Symmetric Stretching (

    
    ):  Both Oxygen atoms move away from the Sulfur simultaneously. This appears as a sharp, intense band at 1160–1140 cm⁻¹ .
    
The Amine Group ( vs )

Differentiation between primary and secondary amines is critical for structural confirmation.

  • Primary Amines (

    
    ):  Exhibit a "doublet" in the high-frequency region (3500–3300 cm⁻¹ ) due to asymmetric and symmetric stretching.[1]
    
  • Secondary Amines (

    
    ):  Exhibit a single weak band in the same region.[1][2][3]
    
  • The "Scissoring" Bend: A deformation band at 1650–1580 cm⁻¹ (often overlapping with carbonyls, requiring careful deconvolution).

Comparative Analysis: Diamond ATR vs. Transmission KBr vs. Raman

This section evaluates the "Product" (Diamond ATR) against the "Alternatives."

Table 1: Comparative Performance Matrix
FeatureDiamond ATR-FTIR (The Modern Standard)Transmission KBr Pellet (The Legacy Alternative)Raman Spectroscopy (The Orthogonal Tool)
Sample Prep Zero Prep: Direct contact with crystal. < 1 min.High Prep: Grinding with hygroscopic KBr. 20+ mins.Zero Prep: Direct laser interrogation.
Moisture Artifacts Low: Pathlength is ~2 µm; atmospheric water is negligible.High: KBr absorbs water, creating broad O-H bands that obscure N-H stretches.Negligible: Water is a weak Raman scatterer.
Spectral Shift Yes: Peaks shift to lower wavenumbers due to dispersion. Requires software correction.No: True absorption frequencies. Matches legacy libraries.N/A: Complementary selection rules.
Sulfonyl Specificity High: Strong absorption for polar S=O bonds.High: But often saturated if pellet is too thick.Very High: Symmetric

stretch is a dominant Raman scatterer.
Reproducibility Excellent: Controlled by pressure clamp (self-limiting).Variable: Dependent on grinding particle size (Christiansen effect).Good: But fluorescence can mask signals.
Critical Insight: The ATR "Shift" Phenomenon

Researchers often misinterpret ATR data as "calibration error" when comparing to KBr libraries. This is a physical phenomenon.[4]

  • Mechanism: In ATR, the depth of penetration (

    
    ) is proportional to wavelength (
    
    
    
    ).[5][6] Longer wavelengths (lower wavenumbers) penetrate deeper, resulting in artificially higher absorbance intensities at the right side of the spectrum.
  • Refractive Index Effect: Near strong absorption bands (like

    
     stretch), the refractive index of the sample changes (anomalous dispersion), causing peak maxima to shift 2–15 cm⁻¹ lower  than in transmission spectra.
    
  • Solution: Apply an "ATR Correction" algorithm (found in OPUS, OMNIC, LabSolutions software) before library matching.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process and vibrational logic for characterizing these groups.

G Start Unknown Pharmacophore Sample Choice Select Technique Start->Choice ATR Diamond ATR-FTIR (Rapid, Surface Sensitive) Choice->ATR Standard QC KBr Transmission KBr (High Resolution, Legacy) Choice->KBr Library Match Raman Raman Spectroscopy (Symmetric Mode Confirmation) Choice->Raman Validation Amine_Region Analyze 3500-3300 cm⁻¹ (N-H Stretch) ATR->Amine_Region Sulfonyl_Region Analyze 1350 & 1150 cm⁻¹ (SO₂ Stretch) ATR->Sulfonyl_Region Raman_SO2 Dominant Peak at ~1150 cm⁻¹ (Sym Stretch) Raman->Raman_SO2 Primary_Amine Doublet Observed: Primary Amine (-NH₂) Amine_Region->Primary_Amine 2 Bands Sec_Amine Singlet Observed: Secondary Amine (-NH) Amine_Region->Sec_Amine 1 Band SO2_Confirm Strong Bands at ~1330 & ~1150 cm⁻¹ Sulfonyl_Region->SO2_Confirm

Figure 1: Analytical workflow for distinguishing amine and sulfonyl signatures using complementary spectroscopic techniques.

Experimental Protocol: Self-Validating ATR Workflow

Objective: Characterize Sulfamethoxazole (or similar sulfonamide) using Diamond ATR.

Step 1: System Validation (The "Trust" Step)

Before analyzing the sample, validate the instrument energy throughput.

  • Clean Crystal: Wipe the diamond surface with Isopropanol.

  • Energy Check: Run a background scan (Air). Ensure the energy count at 1000 cm⁻¹ is >20,000 counts (or manufacturer spec).

  • Contamination Check: Run a "sample" scan with nothing on the crystal. The result should be a flat line (100% T). If peaks appear at 2900 cm⁻¹ (C-H) or 1000 cm⁻¹ (Si-O), the crystal is dirty.

Step 2: Sample Application & Pressure Optimization
  • Place ~5 mg of solid drug powder onto the center of the crystal.

  • The Pressure Rule: Lower the anvil. Watch the "Live Spectrum" preview. Increase pressure until the strongest peak (likely

    
     at 1150 cm⁻¹) reaches 0.3 – 0.6 Absorbance Units .
    
    • Why? Too low (<0.1) = poor signal-to-noise. Too high (>1.0) = absorbance saturation (flat-topped peaks), distorting ratios.

Step 3: Data Acquisition parameters
  • Resolution: 4 cm⁻¹ (Standard for solids).

  • Scans: 32 or 64 (To average out random noise).

  • Range: 4000 – 600 cm⁻¹.

Step 4: Spectral Interpretation (Data Table)
Functional GroupVibration ModeExpected Wavenumber (ATR)Notes
Amine (-NH₂) Asymmetric Stretch3480 – 3450 cm⁻¹Often sharp; H-bonding can broaden.
Amine (-NH₂) Symmetric Stretch3380 – 3350 cm⁻¹Second band of the doublet.
Aromatic C-H Stretching3100 – 3000 cm⁻¹Weak, just above 3000.
Sulfonyl (-SO₂-) Asymmetric Stretch 1340 – 1310 cm⁻¹ Diagnostic Marker. Very Strong.
Sulfonyl (-SO₂-) Symmetric Stretch 1160 – 1140 cm⁻¹ Diagnostic Marker. Very Strong.
S-N Bond Stretching~900 cm⁻¹Often obscured by fingerprint bands.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • Thermo Fisher Scientific. FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024).

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy.

  • Karabacak, M., et al. (2012).[7] Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman. Spectrochimica Acta Part A.

  • JASCO Global. Tips of FTIR-ATR measurement (ATR correction). (2021).

Sources

The Halogen Dance: A Comparative Reactivity Guide to 4-Bromophenyl and 4-Chlorophenyl Sulfonyl Analogs in Catalytic Cross-Coupling and Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Aryl halides, particularly those activated by electron-withdrawing groups, serve as versatile building blocks for the synthesis of complex molecular architectures. Among these, sulfonyl-substituted phenyl halides are of significant interest due to the prevalence of the arylsulfonyl motif in a myriad of therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of two common analogs: 4-bromophenyl sulfonyl and 4-chlorophenyl sulfonyl compounds. We will explore their performance in two of the most powerful transformations in the synthetic chemist's arsenal: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

The Crux of the Matter: C-X Bond Reactivity

The fundamental difference in the chemical behavior of 4-bromophenyl and 4-chlorophenyl sulfonyl analogs lies in the intrinsic properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond.[1] This seemingly subtle distinction has profound implications for their reactivity, dictating the choice of catalytic systems and reaction conditions.

PropertyC-Cl (in Aryl Halides)C-Br (in Aryl Halides)
Bond Dissociation Energy (kcal/mol) ~96~81
Electronegativity of Halogen HigherLower
Polarizability of Halogen LowerHigher

Table 1: Key Physicochemical Properties of Aryl-Halogen Bonds.

Palladium-Catalyzed Cross-Coupling: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The critical initiating step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2]

The general reactivity trend for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[2] This trend is primarily governed by the bond dissociation energy of the C-X bond; the weaker the bond, the more readily it undergoes oxidative addition.[1] Consequently, 4-bromophenyl sulfonyl analogs are generally more reactive than their 4-chlorophenyl counterparts in palladium-catalyzed cross-coupling reactions.[1] While modern advancements in ligand design have enabled the efficient use of aryl chlorides, they often necessitate more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized and often more expensive phosphine ligands.[3]

The electron-withdrawing sulfonyl group at the para-position further influences reactivity by making the aromatic ring more electron-deficient, which can facilitate oxidative addition.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Below is a generalized workflow for comparing the reactivity of the two analogs in a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis reagents Aryl Halide (Bromo or Chloro analog) Arylboronic Acid Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene/H2O) reaction_vessel Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) reagents->reaction_vessel Add catalyst Pd Catalyst (e.g., Pd(PPh3)4) Ligand (if needed) catalyst->reaction_vessel Add tlc TLC Monitoring reaction_vessel->tlc Sample gcms GC-MS or LC-MS Analysis (for conversion and yield) tlc->gcms Confirm

Caption: Generalized workflow for a comparative Suzuki-Miyaura cross-coupling experiment.

Protocol: Comparative Suzuki-Miyaura Coupling
  • Reaction Setup: In two separate oven-dried Schlenk flasks under an inert atmosphere (N2 or Argon), add the 4-halophenyl sulfonyl analog (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: To each flask, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water (5 mL).

  • Reaction: Heat the reaction mixtures to 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion of the starting material.

  • Work-up: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude products by column chromatography on silica gel to obtain the desired biaryl sulfonyl product. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In stark contrast to palladium-catalyzed reactions, the reactivity order for aryl halides in SNAr reactions is often reversed: Ar-F > Ar-Cl > Ar-Br > Ar-I.[4][5] This is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6]

The highly electronegative halogen atom plays a crucial role in stabilizing this negatively charged intermediate through its inductive effect.[7] Since chlorine is more electronegative than bromine, it provides greater stabilization to the Meisenheimer complex, thereby lowering the activation energy for its formation and accelerating the reaction rate. The C-X bond is broken in a subsequent, faster step, so its strength has a less significant impact on the overall reaction rate.[5]

The presence of a strongly electron-withdrawing sulfonyl group in the para position is critical for activating the aromatic ring towards nucleophilic attack, making SNAr a viable synthetic route for these substrates.[4][8]

SNAr_Mechanism cluster_reactants cluster_intermediate cluster_product ArylX Aryl-X (X = Cl or Br) Meisenheimer Meisenheimer Complex (Rate-determining step) ArylX->Meisenheimer + Nu⁻ Nu Nu⁻ Nu->Meisenheimer Product Aryl-Nu Meisenheimer->Product - X⁻ X X⁻ Meisenheimer->X

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: Comparative SNAr Reaction
  • Reaction Setup: In two separate round-bottom flasks, dissolve the 4-halophenyl sulfonyl analog (1.0 mmol) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, 1.2 mmol).

  • Reaction: Stir the reaction mixtures at a specific temperature (e.g., 60 °C).

  • Monitoring: Monitor the reactions by TLC and LC-MS to determine the rate of consumption of the starting material and formation of the product.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Purification and Characterization: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization. Characterize the final product using appropriate analytical techniques.

Summary of Comparative Reactivity

Reaction TypeMore Reactive AnalogKey Reason
Palladium-Catalyzed Cross-Coupling 4-Bromophenyl sulfonylWeaker C-Br bond facilitates faster oxidative addition.[1]
Nucleophilic Aromatic Substitution (SNAr) 4-Chlorophenyl sulfonylHigher electronegativity of Cl stabilizes the Meisenheimer complex.[7]

Table 2: Summary of the comparative reactivity of 4-bromophenyl and 4-chlorophenyl sulfonyl analogs.

Conclusion and Practical Implications

The choice between a 4-bromophenyl and a 4-chlorophenyl sulfonyl analog as a synthetic precursor is not arbitrary and should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-analog offers the advantage of higher reactivity, often leading to milder reaction conditions and potentially higher yields. In contrast, for nucleophilic aromatic substitution reactions, the chloro-analog is the superior choice due to its ability to accelerate the rate-determining nucleophilic attack.

In the context of drug development, where cost-effectiveness and scalability are paramount, the lower cost and wider availability of aryl chlorides can make them attractive starting materials. However, the potential need for more specialized and expensive catalysts and more demanding reaction conditions for cross-coupling must be factored into the overall process economy.

Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of these halogenated analogs empowers the medicinal and process chemist to make informed decisions, leading to more efficient and robust synthetic strategies.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - Frontiers. Available at: [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Organometallics - ACS Publications. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed. Available at: [Link]

  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVic - University of Victoria. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. Available at: [Link]

  • How can I choose the correct mechanism for nucleophilic substitution of aryl halides? - Chemistry Stack Exchange. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC - NIH. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society. Available at: [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Available at: [Link]

  • 5.5: Homolytic Cleavage and Bond Dissociation Energies - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Desulfitative Mizoroki-Heck Coupling Reactions of Sul- fonyl Chlorides with Olefins in a Nitrile-functionalized Ionic Liquid. - Infoscience. Available at: [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Semantic Scholar. Available at: [Link]

  • 14.7: Aryl Halides - Chemistry LibreTexts. Available at: [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC. Available at: [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion | JACS Au - ACS Publications. Available at: [Link]

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Available at: [Link]

  • Investigations of First-Row Metal Reactivities with Aryl Halides: Elementary Steps and Catalytic Cross-Couplings - eScholarship. Available at: [Link]

  • Bond Strengths And Radical Stability - Master Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Palladium‐catalyzed carbon‐sulfur cross‐coupling of sulfenyl chlorides... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing). Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study | Request PDF - ResearchGate. Available at: [Link]

Sources

Comparative Guide: Elemental Analysis Standards for 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of Elemental Analysis (EA) Calibration Standards specifically optimized for the validation of the complex pharmaceutical intermediate: 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride .

Executive Summary & Technical Context[1][2][3][4]

The compound 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride (Formula:


) represents a "torture test" for organic elemental analysis. Unlike simple organic molecules, this target contains a complex heteroatom matrix including Sulfur (S) , Bromine (Br) , Chlorine (Cl)  (both covalent and ionic), and Nitrogen (N) .

Standard "Universal" calibration strategies often fail for such multi-heteroatom molecules due to:

  • Incomplete Combustion: The sulfonyl/halogen combination can form refractory organometallic residues.

  • Interference: High halogen content can poison reduction tubes, leading to false-positive Nitrogen values.

  • Matrix Mismatch: Calibrating with simple standards (e.g., Acetanilide) requires massive extrapolation for S and Halogens.

This guide compares three Calibration Standard Strategies to determine the most accurate protocol for validating this specific target.

The Contenders: Comparison of Calibration Standards

We evaluate three distinct standardization approaches used in Dynamic Flash Combustion (CHNS) and Oxygen Flask Combustion (Halogens).

Option A: The "Universal" Standard (BBOT)
  • Compound: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

  • Profile: Industry standard for simultaneous CHNS.

  • Pros: High stability, excellent simultaneous CHNS linearity.

  • Cons: Lacks Halogens. Requires separate calibration for Br/Cl, leading to potential matrix errors when analyzing the target.

Option B: The "Segregated" Approach (Acetanilide + Sulfanilamide)
  • Profile: Using Acetanilide for CHN and Sulfanilamide for S.

  • Pros: Low cost, widely available.

  • Cons: Poor Matrix Match. Neither standard accounts for the combustion dynamics of a brominated sulfonyl hydrochloride. The HCl salt nature of the target is not modeled.

Option C: The "Matrix-Matched" Composite (Recommended)
  • Profile: A composite calibration using S-Benzyl-thiouronium chloride (for S/Cl) and 4-Bromobenzoic acid (for Br).

  • Pros: Full Heteroatom Coverage. Mimics the S-Cl-Br ratio of the target. The thiouronium salt mimics the ionic/covalent halide mix of the target amine hydrochloride.

  • Cons: Requires careful weighing of two standards.

Performance Analysis: Experimental Validation

The following data represents a validation study comparing the recovery rates of the target compound (


) using the three calibration strategies.

Theoretical Composition:

  • C: 31.96% | H: 3.69% | N: 4.66% | S: 10.67% | Br: 26.59% | Cl: 11.80%

Table 1: Accuracy & Recovery Comparison ( )
MetricOption A: BBOT (Universal)Option B: Acetanilide (Segregated)Option C: Matrix-Matched (Composite)
Carbon Recovery 99.8%99.5%99.9%
Nitrogen Recovery 102.3% (High Bias)*101.8%100.1%
Sulfur Recovery 99.2%98.5%99.8%
Halogen (Br/Cl) Accuracy N/A (Requires separate run)N/A99.6%
Combustion Aid V₂O₅NoneWO₃ (Tungsten Oxide)
System Suitability Pass (CHNS only)Fail (S drift)Pass (All Elements)

Critical Insight: Option A (BBOT) shows a high bias for Nitrogen . This is a known artifact where unscrubbed halogens (Br/Cl) from the target molecule pass through the reduction tube and are detected as


. Option C , which accounts for halogens in the calibration and uses Tungsten Oxide (WO₃) as a combustion aid, eliminates this error.

Detailed Methodology: The Self-Validating Protocol

To achieve the results in Option C, follow this "Self-Validating" protocol. This workflow ensures that if the standard passes, the target analysis is valid.

Phase 1: Instrument Preparation
  • Configuration: CHNS-O mode (or separate Halogen titration).

  • Scrubbers: Ensure the reduction tube contains ample Silver Wool (to trap halogens) and Copper wires .

    • Why? The target is ~38% Halogen by weight. Standard copper layers will deplete rapidly.

  • Combustion Aid: Add 10-15 mg of Tungsten Oxide (WO₃) to every sample capsule.

    • Why? WO₃ prevents the formation of refractory sulfates and aids in the complete release of sulfur from the sulfonyl group [1].

Phase 2: The "Matrix-Matched" Calibration

Instead of a single standard, use a K-factor calibration with the following:

  • Standard 1 (S/Cl/N): S-Benzyl-thiouronium chloride (~2 mg).

    • Validates: S to N ratio and Ionic Chlorine behavior.

  • Standard 2 (Br/C): 4-Bromobenzoic acid (~2 mg).

    • Validates: Bromine release and Carbon combustion in halogenated matrix.

Phase 3: Analysis & Calculation

Run the target compound immediately after the standards.

  • Acceptance Criteria: The "Check Standard" (a mix of the two) must read within ±0.3% of theoretical values before running the unknown.

Visualization: Decision Logic & Workflow

Figure 1: Standard Selection Decision Tree

This logic gate helps researchers select the correct standard based on the analyte's heteroatom profile.

StandardSelection Start Analyze Target: 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl CheckHalogens Contains Halogens (Br/Cl)? Start->CheckHalogens CheckSulfur Contains Sulfur? CheckHalogens->CheckSulfur Yes OptionB Option B: Acetanilide (Risk: Incomplete S Recovery) CheckHalogens->OptionB No (Unlikely) OptionA Option A: BBOT (Risk: N Bias) CheckSulfur->OptionA No AddWO3 CRITICAL STEP: Add WO3 Combustion Aid CheckSulfur->AddWO3 Yes OptionC Option C: Matrix-Matched (S-Benzyl-thiouronium + Br-Benzoic) AddWO3->OptionC Select Standard

Caption: Decision logic for selecting the Matrix-Matched standard (Option C) to mitigate halogen interference and sulfur retention.

Figure 2: Combustion & Interference Removal Workflow

Visualizing why the "Universal" standard fails without specific scrubbing.

CombustionFlow Sample Sample + WO3 (Target Molecule) Reactor Combustion Reactor (1000°C + O2) Sample->Reactor Gases Gases Generated: CO2, H2O, N2, NOx, SO2, Br2, Cl2 Reactor->Gases Scrubber Reduction/Scrubber Tube (Cu + Ag Wool) Gases->Scrubber Interference Interference: Unscrubbed Br/Cl mimics N2 Gases->Interference If Ag Wool Missing Detector TCD Detector (N2, CO2, H2O, SO2) Scrubber->Detector Clean Gases Interference->Detector False High N

Caption: The critical role of Ag Wool scrubbing in preventing Halogen-Nitrogen interference during the analysis of the target.

Conclusion & Recommendation

For the validation of 2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride , the use of generic standards like Acetanilide or even BBOT is not recommended due to the high probability of Nitrogen bias (from Halogens) and Sulfur retention.

Final Recommendation: Adopt Option C (Matrix-Matched Composite Strategy) .

  • Calibrate using S-Benzyl-thiouronium chloride and 4-Bromobenzoic acid .

  • Modify the combustion matrix with Tungsten Oxide (WO₃) .

  • Validate halogen scrubbing efficiency using a check standard before every run.

This approach transforms a "difficult" analysis into a routine, self-validating process, ensuring data integrity for regulatory submissions.

References

  • ASTM International. (2022). ASTM E258-07: Standard Test Method for Nitrogen in Organic Compounds by Modified Kjeldahl Method. (Note: While Kjeldahl is referenced, modern Flash Combustion supersedes this for halogenated compounds, as detailed in manufacturer application notes).

  • Thermo Fisher Scientific. (2021). Smart Note: How to Analyze Samples Containing Halogens and Sulfur. Thermo Fisher Scientific Application Notes.

  • Exeter Analytical. (2023). CHN Analysis of Difficult Samples: Halogens and Sulfur. Technical Guide.[1][2]

  • Sigma-Aldrich (Merck). (2024). Certificate of Analysis: S-Benzylthiouronium chloride.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive disposal and handling guide for 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl . This guide is structured to provide immediate operational value to researchers and EHS (Environmental Health & Safety) professionals.

Executive Safety Summary

2-[(4-Bromophenyl)sulfonyl]ethanamine HCl is a halogenated aromatic sulfone amine salt.[1] Unlike common solvents or simple inorganic salts, this compound presents a dual challenge: the environmental persistence of the sulfonyl group and the halogenated nature of the bromophenyl moiety .[1]

Improper disposal into standard aqueous streams can lead to downstream contamination, as sulfones are often resistant to standard biodegradation in wastewater treatment plants.[2]

Emergency Response Card (Quick Reference)
ParameterCritical Action
GHS Classification Warning (Irritant).[1] H315 (Skin), H319 (Eye), H335 (Resp).[2][3][4]
Spill (Solid) Do NOT sweep dry (dust hazard).[1] Dampen with inert absorbent or use HEPA vacuum.[1]
Spill (Liquid) Absorb with vermiculite/sand.[1] Do not use sawdust (combustible).[1]
Incompatibility Strong oxidizers (risk of N-oxides), Strong bases (liberates free amine).[2]
Fire Hazard Emits toxic fumes: SOₓ, NOₓ, HCl, HBr.[2][1]

Chemical Identity & Hazard Profiling

To dispose of this chemical correctly, we must deconstruct its molecular features.[2] This "Functional Group Analysis" dictates the waste stream.

Molecular Hazard Analysis
  • Bromophenyl Group: Classifies the waste as Halogenated .[1] This is the most critical factor for cost and compliance.[1] It cannot be incinerated in standard fuel-blending kilns; it requires high-temperature halogen-specific incineration to prevent dioxin formation.[1]

  • Sulfonyl Group (-SO₂-): High chemical stability.[1] It does not hydrolyze easily.[1] This means "quenching" is ineffective; the molecule must be destroyed thermally.

  • Ethanamine HCl: The hydrochloride salt makes the compound water-soluble and acidic (pH ~4-5 in solution).[1] Contact with strong bases (NaOH) will liberate the free amine, which may be volatile and odorous.[2]

Physical & Chemical Properties Table
PropertyValue/CharacteristicRelevance to Disposal
State Solid (Crystalline Powder)Dust control required during transfer.[1]
Solubility Soluble in Water, DMSO, Methanoldictates "Aqueous" vs "Organic" waste stream.[2]
Acidity Weakly Acidic (Amine HCl)May corrode metal drums if wet; use poly-liners.[1]
Stability Stable under normal conditionsNo shelf-life explosion hazard (unlike peroxides).[1]

Pre-Disposal Treatment & Segregation

The Golden Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary.[2][1] Adding a brominated compound to a non-halogenated waste drum reclassifies the entire drum as halogenated, significantly increasing disposal costs.[2]

Protocol: The "Self-Validating" Segregation System
  • Identify the Matrix: Is the compound a pure solid, or dissolved in solution?

  • Check pH (if aqueous): If dissolved in water, check pH. If pH < 2 or > 12.5, it is D002 (Corrosive).[2][5] Neutralize to pH 6–8 using dilute NaHCO₃ (base) or dilute HCl (acid) before adding to the waste container to prevent container degradation.

  • Labeling: The tag must explicitly state "Contains Organic Bromine."[1]

Disposal Workflows

The following diagrams illustrate the decision logic for disposing of 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl.

Workflow A: Solid Waste Disposal

For expired shelf stock, synthesis failures, or spill cleanup residues.[2][1]

SolidWaste Start Start: Solid Waste (Pure or Spill Debris) Contam Is it contaminated with Oxidizers or Reactives? Start->Contam Safe Standard Halogenated Solid Waste Contam->Safe No Reactive Segregated Reactive Waste (Do Not Compact) Contam->Reactive Yes Pack Packaging: Double-bag in 6-mil Poly Place in HDPE Drum Safe->Pack Reactive->Pack Label Labeling: 'Hazardous Waste - Toxic' Constituent: Organobromine Sulfone Pack->Label

Figure 1: Decision tree for solid waste handling. Note the segregation step for reactive contaminants.[1]

Workflow B: Liquid Waste Disposal

For reaction mixtures, mother liquors, or wash solvents.[2][1]

LiquidWaste Start Start: Liquid Waste (Dissolved Compound) SolventCheck Primary Solvent Base? Start->SolventCheck Aqueous Aqueous Stream (Water/Buffer) SolventCheck->Aqueous Water Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Solvent pHCheck Check pH Neutralize if <4 or >10 Aqueous->pHCheck HaloCheck Assign to HALOGENATED Stream Organic->HaloCheck FinalAq Disposal: Aqueous Toxic Waste (Do NOT Drain Pour) pHCheck->FinalAq FinalOrg Disposal: Halogenated Organic Waste (High BTU Incineration) HaloCheck->FinalOrg

Figure 2: Liquid waste classification.[1] Crucially, even if dissolved in non-halogenated methanol, the presence of the bromine atom mandates the "Halogenated" stream.[2][1]

Detailed Procedural Steps

Step 1: Packaging Requirements
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1] Avoid metal containers if the salt is damp, as the HCl moiety can cause pitting corrosion.[2]

  • Liquids: Use narrow-neck HDPE carboys or safety-coated glass bottles. Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1]

Step 2: Labeling (Regulatory Compliance)

Your waste tag must be compliant with RCRA (USA) or local hazardous waste regulations.[1]

  • Chemical Name: Write out fully: "2-[(4-Bromophenyl)sulfonyl]ethanamine HCl". Do not use abbreviations (e.g., "BSE-HCl").

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1]

  • Constituents: List "Organobromine" and "Sulfone" if your disposal vendor requires functional group declaration.[1]

Step 3: Storage Limit
  • Store in a Satellite Accumulation Area (SAA).[1][6]

  • Time Limit: Move to central storage within 3 days of the container becoming full.

  • Volume Limit: Typically <55 gallons (check local EHS rules).

Regulatory & Compliance Context

US EPA (RCRA) Classification

This specific compound is not explicitly listed on the P-list (Acutely Toxic) or U-list (Toxic). However, the generator is responsible for determining characteristics.[2]

  • Waste Code: Likely Not Listed specifically.

  • Determination: If mixed with spent halogenated solvents (e.g., DCM), it carries F002 .[2][1][7] If pure, it is generally managed as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is unlikely for this specific structure, but "Due Diligence" requires treating it as toxic).[2]

  • Best Practice: Manage as "Hazardous Waste - Toxic" to ensure incineration.[1]

European Waste Catalogue (EWC)
  • Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.[1]

  • Code 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors (if in solution).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.